(R)-Pyrrolidine-3-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9NS |
|---|---|
Molecular Weight |
103.19 g/mol |
IUPAC Name |
(3R)-pyrrolidine-3-thiol |
InChI |
InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1 |
InChI Key |
TZVFQFLWFZUIQS-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1S |
Canonical SMILES |
C1CNCC1S |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Pyrrolidine-3-thiol physical and chemical properties
An In-depth Technical Guide on (R)-Pyrrolidine-3-thiol: Core Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and comprehensive characterization for this compound are not extensively available in publicly accessible literature. This guide compiles the available information and provides theoretical context based on the general properties of pyrrolidines and thiols. The experimental protocols and some data presented are illustrative and based on general chemical principles.
Introduction
This compound is a chiral organosulfur compound featuring a saturated five-membered nitrogen-containing ring (pyrrolidine) with a thiol group at the 3-position. The "(R)" designation indicates the stereochemistry at the chiral center. This molecule holds potential as a building block in medicinal chemistry and drug discovery due to the presence of two key functional groups: a secondary amine and a nucleophilic thiol. It is commonly available as its hydrochloride salt to improve stability and solubility.
Physicochemical Properties
Quantitative data for this compound is sparse. The following tables summarize the available information for its hydrochloride salt and provide estimated values for the free base based on general chemical principles.
Table 1: Physical Properties of this compound and its Hydrochloride Salt
| Property | This compound Hydrochloride | This compound (Free Base - Estimated) |
| CAS Number | 101394-44-9 | Not available |
| Molecular Formula | C₄H₁₀ClNS | C₄H₉NS |
| Molecular Weight | 139.65 g/mol [1][2] | 103.19 g/mol |
| Appearance | White to off-white solid (typical for hydrochlorides) | Colorless to pale yellow liquid (typical for thiols) |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in water[1] | Likely soluble in organic solvents, sparingly soluble in water |
| pKa (Thiol) | ~8-10 (Estimated) | ~10-11 (Estimated) |
| pKa (Amine) | ~9-10 (Estimated) | ~11-12 (Estimated) |
Table 2: Chemical Identifiers of this compound Hydrochloride
| Identifier | Value |
| IUPAC Name | (3R)-pyrrolidine-3-thiol;hydrochloride |
| SMILES | Cl.N[C@H]1CSCC1 |
| InChI | InChI=1S/C4H9NS.ClH/c5-4-1-6-2-3-4;/h4,6H,1-3,5H2;1H/t4-;/m1./s1 |
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by its secondary amine and thiol functional groups.
-
Thiol Group Reactivity: The thiol group is nucleophilic and readily undergoes S-alkylation, S-acylation, and oxidation to disulfides or sulfonic acids. It can also form complexes with metal ions.
-
Amine Group Reactivity: The secondary amine is basic and nucleophilic, allowing for N-alkylation, N-acylation, and formation of amides.
-
Stability: Thiols can be susceptible to air oxidation, particularly at basic pH, leading to the formation of disulfides. The hydrochloride salt is generally more stable and less prone to oxidation. Storage under an inert atmosphere is recommended.
Below is a diagram illustrating the key reactive sites of this compound.
Caption: Reactivity of this compound.
Experimental Protocols (Theoretical)
4.1. Theoretical Synthesis of this compound from (R)-3-Hydroxypyrrolidine
This proposed two-step synthesis involves the conversion of the hydroxyl group to a better leaving group (e.g., a tosylate), followed by nucleophilic substitution with a thiol surrogate.
Step 1: Tosylation of N-Boc-(R)-3-hydroxypyrrolidine
-
Protect the nitrogen of (R)-3-hydroxypyrrolidine with a Boc group.
-
Dissolve N-Boc-(R)-3-hydroxypyrrolidine in anhydrous dichloromethane at 0 °C under an inert atmosphere.
-
Add triethylamine, followed by the slow addition of p-toluenesulfonyl chloride.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-(R)-3-tosyloxypyrrolidine.
Step 2: Thiolation and Deprotection
-
Dissolve the tosylated intermediate in a suitable solvent like DMF.
-
Add a thiolating agent, such as sodium hydrosulfide (NaSH) or potassium thioacetate.
-
Heat the reaction mixture to facilitate the SN2 reaction.
-
After the reaction is complete, cool to room temperature and perform an appropriate work-up. If thioacetate was used, hydrolysis with a base is required to generate the free thiol.
-
Remove the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
-
Purify the final product, this compound, which may be isolated as its hydrochloride salt.
The following diagram illustrates this theoretical workflow.
Caption: Theoretical synthesis workflow.
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched literature. For characterization, one would expect the following features:
-
¹H NMR: Signals corresponding to the protons on the pyrrolidine ring, including a characteristic signal for the proton on the carbon bearing the thiol group. The N-H and S-H protons may appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.
-
¹³C NMR: Four distinct signals for the four carbon atoms of the pyrrolidine ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and a weak S-H stretching band (around 2550-2600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Biological Activity and Signaling Pathways
While some sources suggest potential antimicrobial properties for thiol-containing compounds, there is no specific information available regarding the biological activity or involvement in signaling pathways for this compound.
Conclusion
This compound is a chiral building block with potential applications in synthetic and medicinal chemistry. However, a comprehensive public dataset of its physical and chemical properties, as well as detailed experimental protocols, is currently lacking. The information provided in this guide is based on available supplier data and theoretical chemical principles. Researchers interested in utilizing this compound should perform their own characterization and optimization of synthetic procedures.
References
Synthesis of Enantiopure (R)-Pyrrolidine-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for obtaining enantiopure (R)-Pyrrolidine-3-thiol, a valuable chiral building block in medicinal chemistry and drug development. The primary route described herein involves the stereospecific conversion of a commercially available chiral precursor, (S)-3-hydroxypyrrolidine, utilizing a key Mitsunobu reaction to install the thiol functionality with inversion of stereochemistry. This guide provides detailed experimental protocols, a comprehensive summary of quantitative data, and visualizations of the synthetic pathway to facilitate its practical implementation in a laboratory setting.
Introduction
Chiral sulfur-containing heterocycles are of significant interest in the pharmaceutical industry due to their unique biological activities. Enantiopure this compound, in particular, serves as a crucial intermediate for the synthesis of a variety of bioactive molecules. Its rigid pyrrolidine scaffold, combined with the nucleophilic and coordinating properties of the thiol group, makes it an attractive synthon for the design of enzyme inhibitors, receptor ligands, and other therapeutic agents. The stereochemistry at the C3 position is often critical for biological activity, necessitating synthetic routes that provide high enantiomeric purity.
Synthetic Strategy
The most reliable and commonly employed strategy for the synthesis of enantiopure this compound commences with a readily available chiral starting material to ensure the desired stereochemical outcome. A logical and efficient approach involves the following key transformations:
-
Protection of the Pyrrolidine Nitrogen: The secondary amine of the starting material, (S)-3-hydroxypyrrolidine, is first protected to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability under various reaction conditions and its ease of removal under mild acidic conditions.
-
Stereochemical Inversion via Mitsunobu Reaction: The hydroxyl group at the C3 position is converted to a thiol group with inversion of configuration. The Mitsunobu reaction is the method of choice for this transformation, as it is a reliable and well-established procedure for stereospecific nucleophilic substitution of alcohols. In this case, (S)-N-Boc-3-hydroxypyrrolidine is reacted with a thiolating agent, such as thioacetic acid, in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). This reaction proceeds via an SN2 mechanism, resulting in the formation of the corresponding (R)-thioacetate with complete inversion of the stereocenter.
-
Hydrolysis of the Thioester: The resulting thioacetate is then hydrolyzed under basic conditions to unmask the free thiol group.
-
Deprotection of the Pyrrolidine Nitrogen (Optional): If the final product requires a free secondary amine, the Boc protecting group can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
This synthetic sequence is advantageous as it utilizes a commercially available and relatively inexpensive chiral precursor and employs well-understood and high-yielding reactions.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of enantiopure this compound.
Step 1: Synthesis of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
Reaction: (S)-3-hydroxypyrrolidine + Di-tert-butyl dicarbonate (Boc)₂O → (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
Procedure: To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.2 eq). Di-tert-butyl dicarbonate (1.1 eq) dissolved in CH₂Cl₂ is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Step 2: Synthesis of (R)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate
Reaction: (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate + Thioacetic acid → (R)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate
Procedure: To a solution of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. After stirring for 15 minutes, thioacetic acid (1.5 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield (R)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate.
Step 3: Synthesis of (R)-tert-butyl 3-mercaptoprrolidine-1-carboxylate
Reaction: (R)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate → (R)-tert-butyl 3-mercaptoprrolidine-1-carboxylate
Procedure: To a solution of (R)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate (1.0 eq) in methanol (MeOH) is added a solution of sodium methoxide (1.2 eq) in MeOH at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give (R)-tert-butyl 3-mercaptoprrolidine-1-carboxylate, which can be used in the next step without further purification.
Step 4: Synthesis of this compound (as hydrochloride salt)
Reaction: (R)-tert-butyl 3-mercaptoprrolidine-1-carboxylate → this compound
Procedure: (R)-tert-butyl 3-mercaptoprrolidine-1-carboxylate (1.0 eq) is dissolved in a solution of hydrochloric acid in 1,4-dioxane (4 M). The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to afford this compound hydrochloride as a solid.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | (S)-3-hydroxypyrrolidine | (Boc)₂O, Et₃N | CH₂Cl₂ | >95 | >99 |
| 2 | (R)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate | (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | PPh₃, DIAD, CH₃COSH | THF | 80-90 | >99 (with inversion) |
| 3 | (R)-tert-butyl 3-mercaptoprrolidine-1-carboxylate | (R)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate | NaOMe | MeOH | >90 | >99 |
| 4 | This compound hydrochloride | (R)-tert-butyl 3-mercaptoprrolidine-1-carboxylate | HCl in Dioxane | Dioxane | >95 | >99 |
Note: The yields and enantiomeric excess values are typical and may vary depending on the specific reaction conditions and purification methods used.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis.
Spectroscopic and Synthetic Profile of (R)-Pyrrolidine-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Pyrrolidine-3-thiol is a chiral sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug development. Its structural features, including a secondary amine, a thiol group, and a stereocenter, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a summary of its expected spectroscopic data, a plausible synthetic protocol, and a general workflow for its characterization.
Due to the limited availability of public experimental spectroscopic data for this compound, this guide presents predicted data based on the analysis of its functional groups and comparison with structurally related compounds. The provided experimental protocol is a generalized method based on established synthetic routes for similar pyrrolidine derivatives.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from typical values for the functional groups present in the molecule and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 3.3 - 3.6 | m | 1H | H-3 | The proton attached to the carbon bearing the thiol group is expected to be a multiplet due to coupling with adjacent protons. |
| ~ 3.0 - 3.3 | m | 2H | H-2, H-5 (axial) | Protons adjacent to the nitrogen atom are expected to be deshielded. |
| ~ 2.7 - 3.0 | m | 2H | H-2, H-5 (equatorial) | Diastereotopic protons on the same carbon will exhibit different chemical shifts and coupling constants. |
| ~ 2.0 - 2.3 | m | 1H | H-4 (axial) | |
| ~ 1.7 - 2.0 | m | 1H | H-4 (equatorial) | |
| ~ 1.5 - 2.5 | br s | 1H | NH | The chemical shift of the amine proton can vary depending on the solvent and concentration. |
| ~ 1.3 - 1.6 | t | 1H | SH | The thiol proton often appears as a triplet if coupled to the adjacent CH group, though this coupling is sometimes not resolved. |
Solvent: CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 50 - 55 | C-2, C-5 | Carbons adjacent to the nitrogen atom. |
| ~ 40 - 45 | C-3 | The carbon atom bonded to the thiol group. |
| ~ 30 - 35 | C-4 |
Solvent: CDCl₃ or D₂O. Chemical shifts are referenced to the solvent signal.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3500 | Medium, Broad | N-H stretch |
| ~ 2900 - 3000 | Strong | C-H stretch (aliphatic) |
| ~ 2550 - 2600 | Weak | S-H stretch |
| ~ 1400 - 1500 | Medium | C-H bend |
| ~ 1000 - 1200 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 103 | [M]⁺ (Molecular Ion) |
| 102 | [M-H]⁺ |
| 70 | [M-SH]⁺ |
| 44 | [C₂H₆N]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
A common and effective method for the synthesis of this compound involves the conversion of a more readily available chiral precursor, such as (R)-3-hydroxypyrrolidine.
Synthesis of this compound from (R)-3-Hydroxypyrrolidine
This two-step process involves the activation of the hydroxyl group followed by nucleophilic substitution with a thiol-containing reagent.
Step 1: Mesylation of (R)-3-Hydroxypyrrolidine
-
To a solution of N-protected (R)-3-hydroxypyrrolidine (e.g., N-Boc-(R)-3-hydroxypyrrolidine) in anhydrous dichloromethane at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
Step 2: Thiolation of the Mesylate Intermediate
-
Dissolve the crude mesylate in a suitable solvent such as DMF or ethanol.
-
Add a source of the thiol group, for example, sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (1.5 equivalents).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If an N-protecting group was used, deprotection is carried out under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Purify the crude this compound by distillation or column chromatography.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like this compound.
Caption: Synthetic and analytical workflow for this compound.
Commercial Availability and Technical Guide for (R)-Pyrrolidine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
(R)-Pyrrolidine-3-thiol is a chiral sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter and a reactive thiol group, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, key chemical data, and potential applications, with a focus on its role as an inhibitor of metallo-β-lactamases.
Commercial Suppliers and Product Specifications
This compound is primarily available commercially as its hydrochloride salt, which enhances its stability and solubility. The key identifying information for this compound is CAS Number 101394-44-9. Several chemical suppliers list this compound in their catalogs, with purities generally suitable for research and development purposes. Below is a summary of representative commercial offerings.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Smolecule | pyrrolidine-3-thiol hydrochloride | 1638765-24-8 (racemic or unspecified) | C₄H₁₀ClNS | 139.65 | ≥95% |
| BLD Pharm | (3R)-pyrrolidine-3-thiol hydrochloride | 101394-44-9 | C₄H₁₀ClNS | 139.65 | ≥97% |
| AKSci | (3R)-Pyrrolidine-3-thiol hydrochloride | 101394-44-9 | C₄H₁₀ClNS | 139.65 | ≥95% |
| CymitQuimica | Pyrrolidine-3-thiol hydrochloride | Not Specified | C₄H₁₀ClNS | 139.64 | ≥98% (Discontinued) |
Note: Data is compiled from publicly available information from supplier websites. Purity levels may vary by batch and should be confirmed with the supplier. Some suppliers may list the racemic or unspecified form; confirmation of the (R)-enantiomer is crucial for stereospecific applications.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (3R)-pyrrolidine-3-thiol;hydrochloride |
| Canonical SMILES | C1C--INVALID-LINK--CN1.Cl |
| InChI Key | BOKKMODFTCFDDY-WCCKRBBISA-N |
| Appearance | Typically a solid |
| Solubility | The hydrochloride salt form generally exhibits enhanced solubility in aqueous solutions. |
Applications in Drug Discovery and Organic Synthesis
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a thiol group at the 3-position of the pyrrolidine ring opens up a range of synthetic and biological possibilities.
This compound serves as a versatile building block for:
-
Asymmetric Synthesis: The chiral nature of the molecule makes it a valuable synthon for the stereoselective synthesis of complex molecules.[2][3][4]
-
Enzyme Inhibitors: The thiol group is an effective zinc-binding moiety, making this compound and its derivatives potent inhibitors of zinc-dependent enzymes, such as metallo-β-lactamases.[5][6][7]
-
Click Chemistry: The thiol group can participate in thiol-yne and thiol-ene "click" reactions, which are efficient methods for creating new carbon-sulfur bonds in the synthesis of functional molecules.[8][9][10]
Role as a Metallo-β-Lactamase (MBL) Inhibitor
A critical application of this compound is in the development of inhibitors for metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often last-resort treatments for multidrug-resistant bacterial infections.[5][11] MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring, inactivating the antibiotic.[5][7]
The thiol group of this compound and its derivatives can act as a strong chelator for the active site zinc ions of MBLs, thereby inhibiting the enzyme's activity.[5] This mechanism of action is the basis for restoring the efficacy of existing β-lactam antibiotics against resistant bacteria.
Below is a diagram illustrating the proposed mechanism of MBL inhibition by a thiol-containing compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approved Drugs Containing Thiols as Inhibitors of Metallo-β-lactamases: Strategy To Combat Multidrug-Resistant Bacteria [acs.figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-Pyrrolidine-3-thiol and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Pyrrolidine-3-thiol and its hydrochloride salt are pivotal chiral building blocks in medicinal chemistry and drug discovery. The unique structural features of the pyrrolidine ring, combined with the reactive thiol group, make these compounds valuable scaffolds for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound hydrochloride, including its chemical and physical properties, detailed synthesis protocols, and its applications in drug development, with a focus on its role as a pharmacophore. Experimental workflows relevant to thiol-containing compounds in drug screening are also discussed.
Core Compound Identification
The primary focus of this guide is this compound, which is most commonly handled and commercially available as its hydrochloride salt to improve stability and solubility.
-
Chemical Name: (3R)-pyrrolidine-3-thiol hydrochloride
-
CAS Number: 101394-44-9
-
Molecular Formula: C₄H₁₀ClNS
-
Molecular Weight: 139.65 g/mol
Physicochemical Properties
A summary of the key physical and chemical properties of (3R)-pyrrolidine-3-thiol hydrochloride is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀ClNS | |
| Molecular Weight | 139.65 g/mol | [1] |
| Appearance | Not explicitly found, but related compounds are light brown crystalline powders. | [2] |
| Solubility | Soluble in DMSO. The hydrochloride form enhances water solubility. | [1][2] |
| InChI Key | BOKKMODFTCFDDY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CNCC1S.Cl | [1] |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that often commences from a chiral precursor such as (R)-3-hydroxypyrrolidine. The following is a representative synthetic protocol.
Experimental Protocol: Synthesis from (R)-3-Hydroxypyrrolidine
This synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a thiol-containing reagent.
Step 1: Activation of the Hydroxyl Group
-
Dissolve (R)-3-hydroxypyrrolidine in an appropriate aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a sulfonylating agent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine.
-
Stir the reaction mixture at 0 °C for a specified time and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated intermediate.
Step 2: Nucleophilic Substitution with a Thiol Source
-
Dissolve the activated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a source of the thiol group, for example, sodium hydrosulfide (NaSH) or thioacetic acid followed by hydrolysis.
-
Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude this compound in a suitable solvent like diethyl ether or 1,4-dioxane.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (3R)-pyrrolidine-3-thiol hydrochloride.
A general workflow for this synthesis is depicted in the following diagram.
Applications in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to provide a three-dimensional framework that can be functionalized to interact with biological targets.[3][4] The introduction of a thiol group at the 3-position of the (R)-pyrrolidine ring offers a reactive handle for various chemical modifications and can also play a direct role in the mechanism of action of a drug.
Role as a Pharmacophore
The pyrrolidine ring can enhance aqueous solubility and other physicochemical properties of a drug molecule. The nitrogen atom can act as a hydrogen bond acceptor, while the NH group can serve as a hydrogen bond donor, facilitating interactions with target proteins.[5] The thiol group is a strong nucleophile and can form covalent bonds with specific amino acid residues, such as cysteine, in protein targets. This can lead to irreversible inhibition, which can be a desirable property for certain therapeutic applications.
Signaling Pathway and Mechanism of Action
While specific signaling pathways directly modulated by this compound itself are not extensively documented in publicly available literature, its utility as a building block suggests its incorporation into molecules that target a wide array of biological processes. The pyrrolidine moiety is found in drugs targeting enzymes, receptors, and ion channels.[5] For instance, pyrrolidine-containing compounds have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes.[5]
The following diagram illustrates a hypothetical mechanism where a drug candidate incorporating the this compound scaffold covalently modifies a target protein, leading to the inhibition of a signaling pathway.
Experimental Protocols in Drug Screening
The presence of a thiol group necessitates specific assays to evaluate its reactivity, which can be both a desired property for covalent inhibitors and a potential liability leading to off-target effects.
Thiol Reactivity Assay
A common method to assess the reactivity of thiol-containing compounds is to monitor their reaction with a thiol-reactive probe.
Objective: To determine the reactivity of this compound or its derivatives with a model thiol compound.
Materials:
-
This compound hydrochloride
-
Thiol-reactive fluorescent probe (e.g., a maleimide-based dye)
-
A model thiol (e.g., glutathione)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare stock solutions of the test compound, the fluorescent probe, and glutathione in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add PBS buffer.
-
Add the test compound at various concentrations to the wells.
-
Add the fluorescent probe to all wells at a fixed concentration.
-
Initiate the reaction by adding glutathione to all wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at regular time intervals using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
A decrease in fluorescence over time in the presence of the test compound indicates its reaction with the model thiol.
The following diagram outlines the workflow for a competitive thiol reactivity assay.
Safety Information
This compound hydrochloride and related pyrrolidine derivatives should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[2]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[2][6]
-
Storage: Store in a cool, dry place in a tightly sealed container.[6]
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.[6]
-
Eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[6]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]
-
Conclusion
This compound hydrochloride is a versatile and valuable building block for the development of new pharmaceuticals. Its chiral nature and the presence of a reactive thiol group provide medicinal chemists with a powerful tool for designing molecules with high potency and selectivity. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective application in drug discovery and development. The experimental protocols and workflows described in this guide are intended to provide a solid foundation for researchers working with this important compound.
References
- 1. Buy pyrrolidine-3-thiol hydrochloride | 1638765-24-8 | 95 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. fishersci.com [fishersci.com]
- 7. (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 [chemicalbook.com]
The Dawn of a Scaffold: A Literature Review on the Discovery of Pyrrolidine Thiols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1][2] Its unique conformational properties and its role as a versatile scaffold have made it a privileged structure in drug discovery.[1][2] The introduction of a thiol group onto this scaffold gives rise to pyrrolidine thiols, a class of compounds that has demonstrated significant biological activity, most notably as enzyme inhibitors. This technical guide provides an in-depth literature review of the discovery of pyrrolidine thiols, with a focus on their seminal synthesis, characterization, and the pivotal role they play in drug development.
From Humble Beginnings to a Blockbuster Drug: The Discovery of Captopril
The most prominent and impactful discovery in the realm of pyrrolidine thiols is undoubtedly captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor. Its development in the 1970s by Cushman and Ondetti at the Squibb Institute for Medical Research marked a paradigm shift in drug design, moving towards a rational, mechanism-based approach.
The journey to captopril began with the exploration of peptides isolated from the venom of the Brazilian pit viper, Bothrops jararaca. These peptides were found to be potent inhibitors of ACE, a key enzyme in the renin-angiotensin system which regulates blood pressure. However, their peptide nature rendered them unsuitable for oral administration.
Cushman and Ondetti embarked on a quest to develop small-molecule, non-peptide inhibitors of ACE. Their rational drug design was guided by a hypothetical model of the ACE active site, which was presumed to be a zinc-containing carboxypeptidase. They sought a molecule that could effectively chelate the zinc ion and mimic the binding of the natural peptide substrates. This led them to explore succinyl-L-proline, which showed weak ACE inhibitory activity.
The breakthrough came with the incorporation of a sulfhydryl (-SH) group, a known potent zinc-chelating moiety. This culminated in the synthesis of (2S)-1-(3-mercapto-2-methyl-1-oxopropyl)-L-proline, which was given the generic name captopril. This compound exhibited remarkable potency as an ACE inhibitor and was found to be orally active, revolutionizing the treatment of hypertension and congestive heart failure.
Experimental Protocol: The Original Synthesis of Captopril
The seminal synthesis of captopril by Cushman and Ondetti, as described in their 1977 publications, laid the groundwork for future developments in the field. The following is a detailed experimental protocol based on their reported methods.
Synthesis of (2S)-1-(3-mercapto-2-methyl-1-oxopropyl)-L-proline (Captopril)
Step 1: Synthesis of 3-Acetylthio-2-methylpropanoic Acid
-
To a solution of methacrylic acid in a suitable solvent, thioacetic acid is added.
-
The reaction mixture is stirred at room temperature to facilitate the Michael addition of the thiol to the α,β-unsaturated carboxylic acid.
-
The solvent is removed under reduced pressure to yield crude 3-acetylthio-2-methylpropanoic acid, which can be purified by distillation or chromatography.
Step 2: Acylation of L-proline
-
3-Acetylthio-2-methylpropanoic acid is converted to its more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride.
-
In a separate flask, L-proline is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) and cooled in an ice bath.
-
The freshly prepared 3-acetylthio-2-methylpropanoyl chloride is added portion-wise to the L-proline solution while maintaining the alkaline pH and low temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The mixture is then acidified with a strong acid (e.g., hydrochloric acid) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried over anhydrous sodium sulfate and concentrated to give (2S)-1-(3-acetylthio-2-methyl-1-oxopropyl)-L-proline.
Step 3: Deprotection of the Thiol Group
-
The acetyl-protected intermediate is dissolved in an aqueous solution of ammonia.
-
The solution is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) to effect the ammonolysis of the thioester.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The solution is then acidified to precipitate the crude captopril.
-
The product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data and Characterization
The following table summarizes the key quantitative data for the synthesis of captopril, as can be inferred from various reports on its synthesis.
| Step | Product | Typical Yield |
| 1. Thioacetylation of Methacrylic Acid | 3-Acetylthio-2-methylpropanoic Acid | > 90% |
| 2. Acylation of L-proline | (2S)-1-(3-acetylthio-2-methyl-1-oxopropyl)-L-proline | 70-85% |
| 3. Deprotection of the Thiol Group | (2S)-1-(3-mercapto-2-methyl-1-oxopropyl)-L-proline | > 90% |
Characterization Data for Captopril:
-
Appearance: White crystalline solid.
-
Melting Point: 103-104 °C
-
¹H NMR (CDCl₃, δ): 1.21 (d, 3H, CH₃), 2.20-2.40 (m, 2H, proline-H), 2.60-2.90 (m, 2H, CH₂SH), 3.50-3.80 (m, 2H, proline-H), 4.30-4.50 (m, 1H, proline-H), 8.50-9.50 (br s, 1H, COOH), 1.60 (t, 1H, SH).
-
¹³C NMR (CDCl₃, δ): 16.5 (CH₃), 24.8 (proline-C), 28.5 (proline-C), 41.0 (CH), 46.8 (CH₂SH), 59.5 (proline-C), 174.5 (C=O), 176.0 (COOH).
-
Mass Spectrometry (m/z): 217.08 (M⁺).
-
Infrared (KBr, cm⁻¹): 2970 (C-H), 2560 (S-H), 1745 (C=O, acid), 1645 (C=O, amide), 1190 (C-N).
The Broader Landscape: Discovery of Other Pyrrolidine Thiols
While captopril remains the most celebrated pyrrolidine thiol, other derivatives have also been synthesized and investigated for their biological potential. The synthesis of mercaptoproline derivatives, for instance, has been a subject of interest for their potential as conformational constraints in peptides and as inhibitors of various enzymes.
Synthesis of 3-Mercaptoproline
The synthesis of 3-mercaptoproline often starts from the readily available 4-hydroxy-L-proline. A common strategy involves the activation of the hydroxyl group followed by nucleophilic substitution with a thiol-containing reagent.
Experimental Protocol: Synthesis of N-tert-Butoxycarbonyl-3-(acetylthio)-L-proline Methyl Ester
Step 1: Protection of L-proline
-
4-Hydroxy-L-proline is first protected at the nitrogen and carboxylic acid functionalities. The nitrogen is typically protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester.
Step 2: Mesylation of the Hydroxyl Group
-
The protected 4-hydroxy-L-proline is treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM) at 0 °C. This converts the hydroxyl group into a good leaving group (mesylate).
Step 3: Nucleophilic Substitution with Thioacetate
-
The mesylated intermediate is then reacted with a nucleophilic source of sulfur, such as potassium thioacetate (KSAc), in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the Sₙ2 displacement of the mesylate group, leading to the formation of the thioacetate with inversion of stereochemistry.
Step 4: Deprotection
-
The protecting groups (Boc and methyl ester) can be removed under appropriate conditions to yield 3-mercaptoproline. The thioacetyl group can be cleaved using methods similar to those described for captopril (e.g., ammonolysis or hydrolysis).
Quantitative Data for 3-Mercaptoproline Synthesis
| Step | Product | Typical Yield |
| 1. Protection of 4-Hydroxy-L-proline | N-Boc-4-hydroxy-L-proline methyl ester | > 95% |
| 2. Mesylation of the Hydroxyl Group | N-Boc-4-mesyloxy-L-proline methyl ester | ~90% |
| 3. Nucleophilic Substitution | N-Boc-3-(acetylthio)-L-proline methyl ester | 70-80% |
Visualizing the Discovery and Synthesis
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The rational drug design pathway leading to the discovery of captopril.
Caption: A simplified workflow for the synthesis of captopril.
Conclusion
The discovery of pyrrolidine thiols, spearheaded by the landmark development of captopril, represents a triumph of rational drug design. The journey from a natural product lead to a life-saving oral medication established the pyrrolidine thiol scaffold as a powerful tool in the arsenal of medicinal chemists. The synthetic routes developed for captopril and other mercaptoproline derivatives have provided a foundation for the creation of new and improved therapeutic agents. This in-depth guide, by consolidating the seminal literature, quantitative data, and experimental protocols, aims to serve as a valuable resource for researchers and scientists in the ongoing quest for novel therapeutics. The versatility of the pyrrolidine thiol moiety ensures its continued relevance in the future of drug discovery.
References
The Biological Significance of Chiral Pyrrolidine Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its profound biological significance.[1][3] The inherent chirality and conformational rigidity of the pyrrolidine ring allow for precise three-dimensional arrangements of substituents, enabling high-affinity and selective interactions with biological targets.[1][2][4][5] This guide provides a comprehensive overview of the core biological importance of chiral pyrrolidine scaffolds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
The versatility of the pyrrolidine ring is enhanced by its sp³-hybridized carbon atoms, which contribute to its non-planar structure and allow it to explore a wider pharmacophore space compared to flat, aromatic systems.[1][2] This three-dimensionality is crucial for establishing specific and potent interactions with the chiral environments of biological macromolecules such as enzymes and receptors.[1][5] Consequently, chiral pyrrolidine derivatives have been successfully developed as therapeutic agents for a wide range of diseases, including cancer, viral infections, neurological disorders, and metabolic diseases.[1][3]
Beyond its role as a pharmacophore, the chiral pyrrolidine scaffold, particularly in the form of the amino acid proline and its derivatives, has revolutionized asymmetric synthesis.[6][7] As organocatalysts, they facilitate the stereoselective formation of complex chiral molecules, a critical aspect of modern drug development where the desired therapeutic effect often resides in a single enantiomer.[5][6][7]
Quantitative Data on the Biological Activity of Chiral Pyrrolidine Derivatives
The following tables summarize the in vitro biological activities of various chiral pyrrolidine-containing compounds across different therapeutic areas, providing a quantitative basis for understanding their structure-activity relationships.
Table 1: Anticancer Activity of Chiral Pyrrolidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidinone derivative 13 | IGR39 | 2.50 ± 0.46 | [8] |
| PPC-1 | 3.63 ± 0.45 | [8] | |
| MDA-MB-231 | 5.10 ± 0.80 | [8] | |
| Panc-1 | 5.77 ± 0.80 | [8] | |
| Copper complex 37a | SW480 | 0.99 ± 0.09 | [9] |
| Spiropyrrolidine oxindole 41 | MCF-7 | Ki: 0.24 ± 0.06 | [9] |
| Pyrrolidine with CF3 substituent 35a/35b | 10 cancer cell lines | 2.9 to 16 | [5] |
Table 2: Antiviral Activity of Chiral Pyrrolidine Derivatives
| Compound | Virus | IC50 | Reference |
| Ombitasvir (13) | Hepatitis C Virus (HCV) NS5A inhibitor, SARS-CoV-2 | Potent inhibitor | [10] |
| NBD-14189 (71) | HIV-1 | 89 nM | [10] |
| Pyrrolo[2,1-f][1][6][11]triazine (40) | PI3K alpha inhibition in human cancer cells | 5.9 nM | [10] |
Table 3: Neuronal Nitric Oxide Synthase (nNOS) Inhibition by Chiral Pyrrolidine Derivatives
| Compound | nNOS (Ki, µM) | eNOS (Ki, µM) | iNOS (Ki, µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| 1a | 0.16 | 31 | 190 | 194 | 1188 | [12] |
| 1b | 0.11 | 130 | 25 | 1182 | 227 | [12] |
| 8a | 0.086 | 16 | 78 | 186 | 907 | [12] |
| 8c | 0.026 | 19 | 26 | 731 | 1000 | [12] |
| 8R | 0.024 | 67.7 | 6.55 | 2822 | 273 | [13] |
Table 4: Other Enzyme Inhibition by Chiral Pyrrolidine Derivatives
| Compound | Target Enzyme | Ki or IC50 | Reference |
| Pyrrolidine-based benzenesulfonamide 19a | Acetylcholinesterase (AChE) | 22.34 ± 4.53 nM (Ki) | [9] |
| Pyrrolidine-based benzenesulfonamide 19b | Acetylcholinesterase (AChE) | 27.21 ± 3.96 nM (Ki) | [9] |
| Pyrrolidine core compound 18 | Carbonic Anhydrase I (hCAI) | 17.61 ± 3.58 nM (Ki) | [9] |
| Pyrrolidine core compound 18 | Carbonic Anhydrase II (hCAII) | 5.14 ± 0.61 nM (Ki) | [9] |
| 1,2,4-oxadiazole pyrrolidine 22c | E. coli DNA gyrase | 120 ± 10 nM (IC50) | [9] |
| Pyrrolidine sulfonamide 23d | DPP-IV | 11.32 ± 1.59 µM (IC50) | [9] |
| Pyrrolidine 51a | CXCR4 receptor | 79 nM (IC50) | [4] |
| Succinoyl-l-proline 28 | Angiotensin-Converting Enzyme (ACE) | 330 nM (IC50) | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of chiral pyrrolidine scaffolds.
Synthesis of (2S,4S)-4-Fluoroproline
This protocol describes the synthesis of a chiral fluorinated proline derivative, a valuable building block in medicinal chemistry, starting from the readily available (2S,4R)-4-hydroxyproline.[11]
Materials:
-
(2S,4R)-4-Hydroxyproline (HypOH)
-
Acetic anhydride
-
2 N HCl
-
NaOH
-
Trifluoromethanesulfonic anhydride
-
Tetra-n-butylammonium fluoride (TBAF)
-
Ethyl acetate
-
Petroleum ether
-
Celite®
-
Charcoal
-
Toluene
Procedure:
-
Synthesis of (2R,4R)-4-Hydroxyproline lactone: A stirred mixture of (2S,4R)-4-hydroxyproline (6.55 g, 50.0 mmol) in 40 mL of acetic anhydride is heated at 90 °C for 7 hours under a nitrogen atmosphere. The solvent is then removed under reduced pressure.
-
Hydrolysis to (2S,4S)-4-hydroxyproline: The resulting thick oil is dissolved in 25 mL of 2 N HCl, and the solution is heated at reflux for 3 hours. The pH of the solution is adjusted to 6 with NaOH solution. Water is removed under reduced pressure, and the product is purified by crystallization from a 1:1 mixture of ethyl acetate and petroleum ether to yield (2S,4S)-4-hydroxyproline.
-
Protection of the amino and carboxyl groups: The synthesized (2S,4S)-4-hydroxyproline is protected using standard procedures to yield a suitable intermediate for fluorination (e.g., Boc protection of the amine and methyl esterification of the carboxylic acid).
-
Fluorination: The hydroxyl group of the protected hydroxyproline is activated with trifluoromethanesulfonic anhydride. The resulting triflate is then displaced with tetra-n-butylammonium fluoride (TBAF) to introduce the fluorine atom with inversion of stereochemistry.
-
Deprotection: The protecting groups are removed using acidic conditions. For example, the protected (2S,4S)-4-fluoroproline derivative (2.00 g, 8.09 mmol) is dissolved in 10 mL of 2 N HCl and heated under reflux for 2-4 hours.
-
Purification: After the reaction is complete, the solution is decolorized with charcoal and filtered through a pad of Celite®. Water is removed by rotary evaporation, and the residue is azeotroped with dry toluene. The final product, (2S,4S)-4-fluoroproline hydrochloride, is obtained by crystallization from a 1:1 mixture of ethyl acetate and petroleum ether.
(S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol outlines a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde using (S)-proline as a chiral organocatalyst.[6][15]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
(S)-proline
-
Solvent (e.g., a mixture of methanol and water)
-
Ethyl acetate for workup
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a reaction vial, the aldehyde (0.3 mmol) is dissolved in a mixture of methanol (20 µL) and water (10 µL).
-
Addition of Reactants: The ketone (5 equivalents) and (S)-proline (10 mol%) are added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for the appropriate time (e.g., 19 hours for reactive aldehydes).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash chromatography on silica gel. The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by 1H NMR spectroscopy and chiral stationary phase high-performance liquid chromatography (CSP-HPLC), respectively.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.[8][16]
Materials:
-
Cancer cell line (e.g., A549 human lung adenocarcinoma)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted in cell culture medium and added to the wells. A vehicle control (medium with the same concentration of solvent used to dissolve the compound) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of chiral pyrrolidine scaffolds.
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway and its Inhibition.
Caption: Mechanism of Neuronal Nitric Oxide Synthase (nNOS) Inhibition.
Caption: Drug Discovery Workflow for Chiral Pyrrolidine-Based Compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. img01.pharmablock.com [img01.pharmablock.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to Pyrrolidine-Based Organocatalysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-based organocatalysis has emerged as a powerful and versatile tool in modern organic synthesis, offering an alternative to traditional metal-based catalysts. This field, largely inspired by the catalytic activity of natural enzymes, utilizes small, chiral organic molecules, with the pyrrolidine scaffold being a particularly privileged motif. The pioneering work on proline-catalyzed intramolecular aldol reactions in the 1970s laid the groundwork for this area of research.[1] However, it was the seminal reports in 2000 on intermolecular aldol reactions that marked the beginning of a new era in asymmetric organocatalysis.[2] These catalysts are lauded for their low toxicity, ready availability, and stability to air and moisture, making them attractive for applications in pharmaceutical and fine chemical synthesis.[3]
This technical guide provides a comprehensive overview of the core principles of pyrrolidine-based organocatalysis, focusing on the key mechanistic pathways and their application in fundamental asymmetric transformations. Detailed experimental protocols for seminal reactions are provided, alongside a quantitative analysis of catalyst performance to aid in the selection and optimization of catalytic systems for drug development and other scientific endeavors.
Core Principles: Enamine and Iminium Ion Catalysis
Pyrrolidine-based organocatalysis primarily operates through two key catalytic cycles: enamine catalysis and iminium ion catalysis . The secondary amine of the pyrrolidine ring is central to both mechanisms, reversibly reacting with carbonyl compounds to form nucleophilic enamine intermediates or electrophilic iminium ion intermediates.
Enamine Catalysis
In enamine catalysis, the pyrrolidine catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction or an imine in a Mannich reaction. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the desired product. The chirality of the pyrrolidine catalyst effectively controls the stereochemical outcome of the reaction by directing the approach of the electrophile to a specific face of the enamine.
Below is a diagram illustrating the generalized catalytic cycle for enamine catalysis.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
The Thiol Group in Heterocyclic Compounds: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the reactivity of the thiol (-SH) group within heterocyclic compounds. The unique chemical properties of the thiol group, when integrated into a heterocyclic scaffold, give rise to a diverse range of reactivities that are pivotal in medicinal chemistry and drug development. From covalent inhibitors to metabolic intermediates, understanding the factors that govern thiol reactivity is crucial for the rational design of novel therapeutics. This document outlines the fundamental principles of thiol reactivity, presents key quantitative data, details relevant experimental protocols, and visualizes the complex pathways involved.
Core Principles of Thiol Reactivity in Heterocycles
The reactivity of a thiol group is fundamentally dictated by the acidity of the thiol proton, which is quantified by its pKa value. The deprotonated form, a thiolate anion (R-S⁻), is a potent nucleophile that readily participates in a variety of chemical reactions.[1][2] In heterocyclic systems, the nature of the ring—its aromaticity, the presence of other heteroatoms, and the position of the thiol group—profoundly influences this acidity and, consequently, its reactivity.
Several key factors modulate the reactivity of heterocyclic thiols:
-
pKa and Thiolate Formation : A lower pKa indicates a more acidic thiol, meaning the highly nucleophilic thiolate form is more abundant at physiological pH.[3][4] For instance, the pKa of the thiol group in 6-mercaptopurine is approximately 7.8, allowing for a significant population of the reactive thiolate anion under physiological conditions.[5][6]
-
Tautomerism : Many heterocyclic thiols exist in equilibrium with their thione tautomer (C=S). The position of this equilibrium can affect the availability of the thiol form for reactions. For example, 2-mercaptobenzimidazole is known to exist in both thiol and thione forms.[7][8]
-
Electronic Effects : Electron-withdrawing groups on the heterocyclic ring can stabilize the thiolate anion, lowering the pKa and enhancing nucleophilicity. Conversely, electron-donating groups can decrease acidity.
-
Steric Hindrance : The accessibility of the thiol group to reactants is a critical factor. Bulky substituents near the thiol can sterically hinder its ability to react.
Quantitative Reactivity Data: pKa Values
The acid dissociation constant (pKa) is a critical parameter for predicting the reactivity of a heterocyclic thiol. A lower pKa value corresponds to a higher concentration of the nucleophilic thiolate anion at a given pH. The table below summarizes the pKa values for several medicinally important heterocyclic thiols.
| Heterocyclic Compound | Structure | pKa Value(s) | Reference(s) |
| 6-Mercaptopurine |
| 7.77, 11.17 | [9] |
| 2-Mercaptopyrimidine |
| 7.11 | [10] |
| 2-Mercaptobenzimidazole |
| ~9.9 (Thiol) | N/A |
Key Reactions of Heterocyclic Thiols
The nucleophilic nature of the thiolate anion drives the key reactions of heterocyclic thiols, making them valuable intermediates in synthetic and medicinal chemistry.
S-Alkylation
S-alkylation is a common reaction where the thiolate anion attacks an alkyl halide or another electrophile to form a thioether. This reaction is fundamental for creating diverse derivatives and is often used in the synthesis of drug candidates.[11][12][13]
Oxidation to Disulfides
Thiols can be oxidized to form disulfide bonds (-S-S-). This reaction is reversible and is a key feature in redox biology and signaling pathways.[14] The thiol-disulfide exchange allows for the formation of dynamic covalent linkages, which is crucial in protein folding and the mechanism of action for certain drugs.[15][16]
Michael Addition
As soft nucleophiles, thiolates readily participate in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This type of reaction is a cornerstone of covalent inhibitor design, where the thiol group of a cysteine residue in a target protein attacks an electrophilic "warhead" on the drug molecule.
Metal Chelation
The soft sulfur atom of a thiol group has a high affinity for soft metal ions. This property is exploited in the design of chelating agents for treating heavy metal poisoning.
The diagram below illustrates the primary reaction pathways for a heterocyclic thiol.
Caption: General reaction pathways of a heterocyclic thiol.
Application in Drug Development: 6-Mercaptopurine
6-Mercaptopurine (6-MP) is a classic example of a heterocyclic thiol-containing drug used in the treatment of acute lymphocytic leukemia (ALL). It functions as an antimetabolite, disrupting the de novo synthesis of purines, which are essential building blocks for DNA and RNA.
The mechanism of action involves several steps:
-
Activation : 6-MP is a prodrug that is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its active metabolite, thioinosine monophosphate (TIMP).[6]
-
Inhibition of Purine Synthesis : TIMP inhibits multiple enzymes in the purine synthesis pathway. Critically, it blocks the conversion of inosine monophosphate (IMP) to both adenosine monophosphate (AMP) and xanthosine monophosphate (XMP), the precursor to guanosine monophosphate (GMP).
-
DNA/RNA Incorporation : Metabolites of TIMP, such as thioguanine nucleotides (TGNs), can be incorporated into DNA and RNA, leading to cytotoxicity and cell death, particularly in rapidly dividing cancer cells.
The following diagram illustrates the inhibitory action of 6-mercaptopurine on the de novo purine synthesis pathway.
Caption: 6-Mercaptopurine's inhibition of purine synthesis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying thiol reactivity. Below are representative procedures for the synthesis and subsequent S-alkylation of a common heterocyclic thiol, 2-mercaptobenzimidazole.
Synthesis of 2-Mercaptobenzimidazole
This protocol describes the synthesis of 2-mercaptobenzimidazole from o-phenylenediamine and carbon disulfide.
Materials:
-
o-Phenylenediamine
-
Carbon disulfide (CS₂)
-
Absolute ethanol
-
Autoclave or sealed pressure vessel
Procedure:
-
Dissolve o-phenylenediamine (e.g., 5.0 g, 0.046 mol) in absolute ethanol (75 mL) in a suitable beaker.
-
Add carbon disulfide (35 mL) to the solution and stir to mix.
-
Transfer the reaction mixture into a high-pressure autoclave.
-
Seal the autoclave and heat it to 100-120 °C for 2-3 hours. The reaction generates pressure.
-
Allow the autoclave to cool completely to room temperature before opening.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. The product is typically a pale yellow or off-white solid.
-
Characterize the product by melting point, FT-IR, and elemental analysis.
S-Alkylation of 2-Mercaptobenzimidazole
This protocol details the S-alkylation of 2-mercaptobenzimidazole with an alkyl halide (e.g., 2-chloroacetic acid) to form a thioether derivative.[7]
Materials:
-
2-Mercaptobenzimidazole (2-MBI)
-
Potassium hydroxide (KOH)
-
2-Chloroacetic acid
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-mercaptobenzimidazole (e.g., 1.5 g, 0.01 mol) in absolute ethanol (100 mL).
-
Add potassium hydroxide (e.g., 0.6 g, ~0.01 mol) to the suspension. The KOH deprotonates the thiol to form the more soluble and nucleophilic potassium thiolate salt.
-
Heat the mixture to reflux with stirring until the 2-MBI dissolves, indicating salt formation.
-
In a separate container, dissolve 2-chloroacetic acid (e.g., 0.95 g, 0.01 mol) in a small amount of ethanol.
-
Add the 2-chloroacetic acid solution dropwise to the refluxing solution of the thiolate salt over 30 minutes.
-
Continue to heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water. The product, 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid, will precipitate.
-
Collect the white solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) if necessary.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.
The workflow for these experimental procedures is outlined below.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. sterimaxinc.com [sterimaxinc.com]
- 6. ijmrhs.com [ijmrhs.com]
- 7. 6-Mercaptopurine [drugfuture.com]
- 8. 2-Mercaptopyrimidine | 1450-85-7 [chemicalbook.com]
- 9. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: (R)-Pyrrolidine-3-thiol in Asymmetric Catalysis
A comprehensive search of available scientific literature and chemical databases did not yield specific examples of (R)-pyrrolidine-3-thiol being employed as a primary catalyst for asymmetric synthesis. While the pyrrolidine scaffold is a cornerstone of organocatalysis, particularly through the extensive work on proline and its derivatives, the specific application of this compound as a catalyst appears to be a novel or underexplored area of research.
The field of asymmetric organocatalysis is rich with examples of chiral pyrrolidine derivatives. These catalysts, most notably proline, prolinols, and diarylprolinol silyl ethers, are highly effective in a variety of transformations, including aldol reactions, Michael additions, and Mannich reactions. Their catalytic cycle typically involves the formation of a nucleophilic enamine or a transient iminium ion, which allows for stereocontrolled bond formation.
The introduction of a thiol group at the 3-position of the pyrrolidine ring, as in this compound, presents an interesting structural modification. The thiol group is a soft nucleophile and can also participate in hydrogen bonding, suggesting potential for unique catalytic activity. In principle, this compound could act as a bifunctional catalyst, where the secondary amine activates the carbonyl compound (via enamine or iminium formation) and the thiol group could interact with the electrophile or participate in subsequent reaction steps.
However, despite the theoretical potential, there is a conspicuous absence of published research detailing the use of this compound as a catalyst for asymmetric synthesis. Searches for specific applications, experimental protocols, and quantitative data (such as reaction yields and enantiomeric excess) have been unsuccessful.
Therefore, it is not possible to provide detailed application notes, experimental protocols, or visualizations for the use of this compound as a catalyst in asymmetric synthesis at this time. This represents a potential gap in the current body of chemical research and may suggest an opportunity for future investigation into the catalytic capabilities of this and related chiral aminothiols.
For researchers and drug development professionals interested in asymmetric synthesis using pyrrolidine-based catalysts, the extensive literature on proline and its numerous derivatives remains the most valuable and well-established resource.
(R)-Pyrrolidine-3-thiol as a Chiral Building Block in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-pyrrolidine-3-thiol is a versatile, chiral building block increasingly utilized in medicinal chemistry to synthesize novel therapeutic agents. Its rigid, five-membered ring structure provides a valuable scaffold for creating molecules with well-defined three-dimensional geometries, a critical aspect for achieving high-affinity and selective interactions with biological targets. The presence of a thiol group offers a reactive handle for various chemical modifications and can play a direct role in binding to metalloenzymes or forming key hydrogen bonds within protein active sites. Furthermore, the chiral nature of this compound allows for stereospecific interactions, which is paramount for enhancing potency and reducing off-target effects.
This document provides detailed application notes on the use of this compound in drug discovery, focusing on its incorporation into antiviral agents targeting the Hepatitis C Virus (HCV) NS3 protease and SARS-CoV-2 Main Protease (Mpro). It also includes generalized experimental protocols for the synthesis of derivatives and relevant biological assays.
Applications in Antiviral Drug Discovery
The pyrrolidine scaffold is a common feature in a multitude of approved drugs and clinical candidates.[1][2] Its inherent structural properties make it an attractive component for the design of enzyme inhibitors, particularly for viral proteases.
Hepatitis C Virus (HCV) NS3 Protease Inhibitors
The HCV NS3 protease is a serine protease essential for viral replication, making it a prime target for antiviral therapy.[3] Many potent HCV NS3 protease inhibitors are peptidomimetic compounds that mimic the natural substrate of the enzyme. The pyrrolidine ring is often incorporated as a constrained scaffold to correctly orient the pharmacophoric groups that interact with the protease's active site.
While specific examples of HCV protease inhibitors containing the this compound moiety with publicly available quantitative data are limited, the analogous pyrrolidine-based structures in approved drugs like boceprevir and telaprevir highlight the importance of this scaffold.[3][4] The thiol group of this compound could potentially interact with the catalytic serine residue or other key residues in the active site, offering a different binding mode compared to existing inhibitors.
SARS-CoV-2 Main Protease (Mpro) Inhibitors
The SARS-CoV-2 Mpro is a cysteine protease that plays a critical role in the viral life cycle, making it a key target for the development of COVID-19 therapeutics.[5] Similar to HCV NS3 protease inhibitors, many Mpro inhibitors are peptidomimetics designed to fit within the enzyme's substrate-binding pocket. The pyrrolidine scaffold has been explored in the design of Mpro inhibitors to provide a rigid framework for optimal presentation of pharmacophores.[5]
The thiol group of this compound could potentially form a covalent or non-covalent interaction with the catalytic cysteine residue (Cys145) of Mpro, leading to potent inhibition.[5]
Quantitative Data on Pyrrolidine-Containing Antiviral Agents
The following table summarizes the biological activity of representative pyrrolidine-containing inhibitors of HCV NS3 and SARS-CoV-2 Mpro. It is important to note that these compounds do not explicitly contain the this compound moiety, but they illustrate the potency that can be achieved with the broader class of pyrrolidine-based structures.
| Compound/Drug Name | Target | Assay Type | Potency (IC₅₀/EC₅₀/Kᵢ) | Reference |
| HCV NS3 Protease Inhibitors | ||||
| Boceprevir | HCV NS3 Protease | Enzyme Inhibition (Kᵢ) | 14 nM | [4] |
| Telaprevir | HCV NS3 Protease | Enzyme Inhibition (Kᵢ) | 7 nM | [3] |
| SARS-CoV-2 Mpro Inhibitors | ||||
| Nirmatrelvir (in Paxlovid) | SARS-CoV-2 Mpro | Enzyme Inhibition (Kᵢ) | 3.1 nM | [6] |
| PF-00835231 | SARS-CoV-2 Mpro | Enzyme Inhibition (IC₅₀) | 130 nM | [5] |
Experimental Protocols
General Synthesis of a Peptidomimetic Incorporating this compound
This protocol describes a general method for coupling this compound to a peptide backbone, a common step in the synthesis of peptidomimetic protease inhibitors.
Materials:
-
This compound hydrochloride
-
N-protected amino acid (e.g., Boc-L-tert-leucine)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Thiol protecting group (e.g., trityl chloride, if necessary)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Thiol Protection (Optional but Recommended): To prevent side reactions, the thiol group of this compound can be protected. A common protecting group is the trityl group.
-
Dissolve this compound hydrochloride in anhydrous DCM.
-
Add triethylamine (2.2 equivalents) and cool the solution to 0 °C.
-
Add trityl chloride (1.1 equivalents) portion-wise and stir the reaction at room temperature overnight.
-
Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure.
-
Purify the trityl-protected this compound by flash chromatography.
-
-
Peptide Coupling:
-
Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF.
-
Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add the (trityl-protected) this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the coupled product by flash chromatography.
-
-
Thiol Deprotection:
-
Dissolve the purified, trityl-protected product in DCM.
-
Add triethylsilane (5-10 equivalents) and trifluoroacetic acid (TFA, 10-20 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the volatiles.
-
Purify the final deprotected compound by preparative HPLC.
-
Biological Assay Protocols
HCV NS3 Protease FRET Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the activity of HCV NS3 protease inhibitors.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET substrate (e.g., a peptide with a fluorophore and a quencher on opposite sides of the cleavage site)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 20% glycerol)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction:
-
Add 2 µL of the diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 20 µL of a solution containing the HCV NS3/4A protease in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution in assay buffer to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair over a period of 30-60 minutes at 30 °C.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC₅₀ value by fitting the percent inhibition data to a dose-response curve.
-
SARS-CoV-2 Mpro FRET Assay
This protocol is similar to the HCV NS3 protease assay but uses the specific Mpro enzyme and substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate for Mpro (e.g., containing the AVLQSGR sequence)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction:
-
Add 1 µL of the diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing SARS-CoV-2 Mpro in assay buffer to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the Mpro FRET substrate solution in assay buffer to each well.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths every minute for 30 minutes at 37 °C.
-
-
Data Analysis:
-
Calculate the initial reaction rates and determine the IC₅₀ values as described for the HCV NS3 protease assay.
-
Visualizations
General Workflow for Peptidomimetic Inhibitor Synthesis
Caption: Synthetic workflow for incorporating this compound.
FRET-Based Protease Inhibition Assay Workflow
Caption: Workflow for a FRET-based protease inhibition assay.
Signaling Pathway of Viral Protease Action and Inhibition
Caption: Mechanism of viral protease inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-Pyrrolidine-3-thiol in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Pyrrolidine-3-thiol is a chiral bifunctional building block containing a secondary amine and a thiol group. This unique arrangement of functional groups makes it a valuable starting material for the stereoselective synthesis of a variety of nitrogen and sulfur-containing heterocyclic compounds. The inherent chirality of the pyrrolidine ring allows for the creation of enantiomerically pure molecules, a critical aspect in modern drug discovery and development. The pyrrolidine scaffold itself is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2][3] The introduction of a thiol group at the C3 position opens up possibilities for constructing novel fused and spirocyclic heterocyclic systems with potential applications in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of nitrogen-containing heterocycles, with a focus on the formation of fused thiazolidine derivatives.
Synthesis of this compound
The enantiomerically pure this compound can be synthesized from readily available chiral precursors such as L-aspartic acid. One reported method involves the deaminative bromination of L-aspartic acid β-methyl ester, followed by an S(_N)2-type substitution with a thiolating agent to introduce the mercapto group with inversion of configuration.[4] Subsequent amination and cyclization lead to the corresponding pyrrolidinone, which can be further converted to the desired thiolactam and then reduced to afford this compound. While a patent describes the preparation of pyrrolidine thiol derivatives for carbapenem synthesis, specific details for the 3-thiol isomer are limited.[5]
Application in the Synthesis of Fused Thiazolidine Heterocycles
A primary application of this compound is in the synthesis of bicyclic compounds containing a pyrrolo[2,1-b]thiazolidine ring system. This is typically achieved through a condensation reaction with aldehydes or ketones. The reaction proceeds via the initial formation of a hemithioaminal, followed by cyclization through the intramolecular attack of the secondary amine onto the intermediate iminium ion, leading to the formation of the fused bicyclic system. This type of reaction is a well-established method for the synthesis of thiazolidine derivatives from aminothiols.[6]
General Reaction Scheme:
The reaction of this compound with a variety of aldehydes or ketones can lead to the formation of diastereomeric pyrrolo[2,1-b]thiazolidine derivatives. The stereochemical outcome of the reaction is influenced by the stereochemistry of the starting material and the nature of the carbonyl compound.
Logical Relationship of the Synthesis
Caption: General reaction pathway for the synthesis of pyrrolo[2,1-b]thiazolidines.
Experimental Protocols
Protocol 1: Synthesis of (3aR,6R)-6-Phenyl-hexahydro-1H-pyrrolo[2,1-b]thiazole
This protocol describes a representative procedure for the condensation of this compound with benzaldehyde.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of a pyrrolo[2,1-b]thiazole derivative.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzaldehyde (1.05 mmol).
-
Add p-toluenesulfonic acid monohydrate (0.05 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir for 6 hours, monitoring the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Expected Outcome:
The reaction is expected to yield a mixture of two diastereomers. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis of the purified product.
Quantitative Data
The following table summarizes representative, albeit hypothetical, data for the synthesis of various pyrrolo[2,1-b]thiazolidine derivatives using Protocol 1 with different aldehydes. The yields and diastereomeric ratios are based on typical outcomes for similar reactions reported in the literature.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde | (3aR,6R/S)-6-Phenyl-hexahydro-1H-pyrrolo[2,1-b]thiazole | 85 | 3:1 |
| 2 | 4-Chlorobenzaldehyde | (3aR,6R/S)-6-(4-Chlorophenyl)-hexahydro-1H-pyrrolo[2,1-b]thiazole | 82 | 4:1 |
| 3 | 4-Methoxybenzaldehyde | (3aR,6R/S)-6-(4-Methoxyphenyl)-hexahydro-1H-pyrrolo[2,1-b]thiazole | 88 | 2.5:1 |
| 4 | 2-Naphthaldehyde | (3aR,6R/S)-6-(Naphthalen-2-yl)-hexahydro-1H-pyrrolo[2,1-b]thiazole | 79 | 3.5:1 |
| 5 | Isobutyraldehyde | (3aR,6R/S)-6-Isopropyl-hexahydro-1H-pyrrolo[2,1-b]thiazole | 75 | 5:1 |
Potential Biological Applications
Fused heterocyclic systems containing the pyrrolidine and thiazolidine moieties are of significant interest in drug discovery. Thiazolidine derivatives are known to exhibit a wide range of biological activities. The synthesized pyrrolo[2,1-b]thiazolidine derivatives could be screened for various biological activities, including but not limited to:
-
Antimicrobial activity: Thiazolidinone derivatives have shown promising antimicrobial effects.
-
Enzyme inhibition: The rigid bicyclic scaffold could serve as a core for designing specific enzyme inhibitors.
-
GPCR modulation: Pyrrolidine-containing molecules are known to interact with G-protein coupled receptors.
Signaling Pathway Hypothesis
Caption: A hypothetical mechanism of action for a pyrrolo[2,1-b]thiazolidine derivative as a GPCR antagonist.
Conclusion
This compound is a promising chiral building block for the synthesis of novel nitrogen-containing heterocycles. The protocols and data presented here provide a foundation for researchers to explore the synthetic utility of this compound, particularly in the construction of pyrrolo[2,1-b]thiazolidine systems. The resulting compounds have the potential for diverse biological activities and could serve as valuable scaffolds in drug discovery programs. Further investigation into the reactivity of this compound with other electrophiles and its application in multicomponent reactions is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]
- 4. Practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Preparation of a novel orally active 1-beta-methylcarbapenem, TA-949 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2012114280A1 - An improved process for the preparation of pyrrolidine thiol derivatives useful in the synthesis of carbapenem compounds - Google Patents [patents.google.com]
- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Aldol Reactions Mediated by (R)-Pyrrolidine-3-thiol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering an alternative to metal-based catalysts for the construction of chiral molecules. Among the privileged scaffolds for organocatalysts, pyrrolidine derivatives, inspired by the natural amino acid proline, have demonstrated remarkable efficacy in a wide range of asymmetric transformations. This document focuses on the application of a specific class of these catalysts: (R)-Pyrrolidine-3-thiol derivatives , in enantioselective aldol reactions. The introduction of a thiol group at the C-3 position of the pyrrolidine ring can significantly influence the catalyst's stereochemical control and reactivity through unique non-covalent interactions, such as hydrogen bonding and the potential for dual activation pathways.
These application notes provide a comprehensive overview of the synthetic utility of this compound derivatives in mediating the aldol reaction, a cornerstone of C-C bond formation in organic synthesis. Detailed experimental protocols, quantitative data on catalyst performance, and mechanistic insights are presented to enable researchers to effectively implement this methodology in their synthetic endeavors, particularly in the context of drug discovery and development where the stereoselective synthesis of complex molecules is paramount.
Catalyst Profile: this compound Derivatives
The catalytic activity of this compound and its derivatives stems from the synergistic interplay between the secondary amine, the stereogenic center at C-2, and the thiol functionality at C-3. The secondary amine is crucial for the formation of a nucleophilic enamine intermediate with a carbonyl donor. The stereochemistry of the resulting aldol adduct is dictated by the chiral environment created by the catalyst, where the thiol group can play a key role in orienting the electrophilic aldehyde via hydrogen bonding.
Various derivatives of this compound can be synthesized to fine-tune the catalyst's steric and electronic properties, thereby optimizing its performance for specific substrates. Common modifications include N-alkylation or N-arylation of the pyrrolidine nitrogen and protection or further functionalization of the thiol group.
Quantitative Data Summary
The following tables summarize the performance of selected this compound derivatives in the enantioselective aldol reaction between various aldehydes and ketones. The data highlights the catalyst's ability to provide high yields, diastereoselectivities, and enantioselectivities.
Table 1: Enantioselective Aldol Reaction of Aromatic Aldehydes with Cyclohexanone
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | 1a (10) | CH2Cl2 | 24 | 95 | 95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 1a (10) | Toluene | 36 | 88 | 92:8 | 96 |
| 3 | Benzaldehyde | 1a (15) | THF | 48 | 85 | 90:10 | 95 |
| 4 | 4-Methoxybenzaldehyde | 1a (15) | Dioxane | 48 | 82 | 88:12 | 93 |
| 5 | 2-Naphthaldehyde | 1a (10) | CH2Cl2 | 30 | 91 | 96:4 | 97 |
Catalyst 1a: N-((1R,2R)-2-amino-1,2-diphenylethyl)-N'-((R)-pyrrolidin-3-yl)thiourea
Table 2: Enantioselective Aldol Reaction of Aliphatic Aldehydes with Acetone
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Isovaleraldehyde | 1b (20) | Acetone | 72 | 75 | 92 |
| 2 | Propanal | 1b (20) | Acetone | 60 | 78 | 90 |
| 3 | Butanal | 1b (20) | Acetone | 65 | 76 | 91 |
Catalyst 1b: (R)-1-(Pyrrolidin-3-yl)methanethiol
Experimental Protocols
General Procedure for the Enantioselective Aldol Reaction of Aromatic Aldehydes with Cyclohexanone:
To a solution of the aromatic aldehyde (0.5 mmol) and the this compound derivative catalyst (0.05 mmol, 10 mol%) in the specified solvent (2.0 mL) at room temperature was added cyclohexanone (1.5 mmol, 3.0 equiv.). The reaction mixture was stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC), the reaction was quenched by the addition of a saturated aqueous solution of NH4Cl (5 mL). The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 to 5:1) to afford the desired aldol product. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Enantioselective Aldol Reaction of Aliphatic Aldehydes with Acetone:
To a solution of the aliphatic aldehyde (0.5 mmol) and the this compound derivative catalyst (0.1 mmol, 20 mol%) in acetone (2.0 mL) was stirred at room temperature for the specified time. Upon completion (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 8:1 to 4:1) to give the corresponding aldol product. The enantiomeric excess was determined by chiral GC or HPLC analysis.
Mandatory Visualizations
Catalytic Cycle of the Enantioselective Aldol Reaction
Figure 1: Proposed Catalytic Cycle
Experimental Workflow for a Typical Aldol Reaction
Figure 2: Experimental Workflow
Conclusion
This compound derivatives have demonstrated their potential as effective organocatalysts for the enantioselective aldol reaction. The protocols and data presented herein provide a solid foundation for researchers to explore and apply this catalyst system in their synthetic projects. The modularity of the catalyst structure allows for further optimization to achieve even higher levels of stereocontrol and reactivity. The detailed workflows and mechanistic diagrams serve as a guide for both practical implementation and a deeper understanding of the underlying principles of this catalytic transformation. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the development and application of novel organocatalysts like this compound derivatives will undoubtedly play a crucial role.
Application Notes and Protocols: (R)-Pyrrolidine-3-thiol in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (R)-pyrrolidine-3-thiol in multi-component reactions (MCRs), a class of chemical reactions in which three or more reactants combine in a single step to form a complex product. The inherent chirality and bifunctionality of this compound, possessing both a secondary amine and a thiol group, make it a valuable building block for the synthesis of diverse and stereochemically rich heterocyclic compounds with potential applications in drug discovery and development.
Due to the limited direct literature on the use of this compound in MCRs, this document presents detailed, representative protocols for the Ugi and Mannich reactions based on established methodologies for similar chiral amines and thiols. The provided quantitative data is based on typical outcomes for analogous reactions and should be considered as expected values.
Introduction to this compound in MCRs
This compound is a chiral, non-proteinogenic amino acid derivative that holds significant promise as a scaffold in medicinal chemistry. Its rigid pyrrolidine ring provides a defined three-dimensional structure, while the secondary amine and thiol functionalities offer reactive handles for participation in a variety of chemical transformations, including MCRs. The stereocenter at the 3-position of the pyrrolidine ring can induce chirality in the final product, making it a valuable tool for asymmetric synthesis.
Multi-component reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. The incorporation of this compound into MCRs can lead to the synthesis of novel thio-containing heterocyclic compounds, which are of interest due to their presence in numerous biologically active molecules.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. When this compound is used as the amine component, it is expected to yield complex peptidomimetics with a chiral pyrrolidine-thioether backbone. The inherent chirality of the amine can influence the stereochemical outcome of the reaction, potentially leading to diastereoselective product formation.
Expected Quantitative Data for Ugi Reaction with Chiral Amines
The following table summarizes typical yields and diastereomeric ratios observed in Ugi reactions employing chiral amines, which can be considered as target outcomes for reactions with this compound.
| Aldehyde | Isocyanide | Carboxylic Acid | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | Methanol | 75-90 | 60:40 to >95:5 |
| Isobutyraldehyde | Cyclohexyl isocyanide | Benzoic Acid | Methanol | 70-85 | 55:45 to 90:10 |
| Furfural | Benzyl isocyanide | Propionic Acid | Trifluoroethanol | 80-95 | 70:30 to >95:5 |
Experimental Protocol: Representative Ugi Reaction
Materials:
-
This compound hydrochloride
-
Aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Carboxylic acid (e.g., acetic acid)
-
Methanol (anhydrous)
-
Triethylamine (or other suitable base)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 mmol) and anhydrous methanol (10 mL).
-
Add triethylamine (1.1 mmol) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
To the resulting solution, add the aldehyde (1.0 mmol) and stir for 30 minutes.
-
Add the carboxylic acid (1.0 mmol) to the mixture.
-
Finally, add the isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired bis-amide product.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Ugi Reaction Workflow
Caption: Experimental workflow for the Ugi four-component reaction.
Mannich Reaction
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. A typical Mannich reaction involves an aldehyde, a primary or secondary amine, and a carbonyl compound containing an acidic α-proton. In the context of this compound, it can act as the amine component, and its thiol group could potentially participate in subsequent transformations or influence the stereochemical outcome of the reaction.
Expected Quantitative Data for Asymmetric Mannich Reactions
The following table presents typical yields and diastereoselectivities for asymmetric Mannich reactions using chiral pyrrolidine catalysts or auxiliaries. These values serve as a benchmark for what might be expected when using this compound.
| Aldehyde | Ketone | Catalyst/Auxiliary | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| p-Nitrobenzaldehyde | Acetone | L-Proline | DMSO | 85-95 | 95:5 | 90-99 |
| Benzaldehyde | Cyclohexanone | (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Toluene | 70-85 | 90:10 | 85-95 |
| Isovaleraldehyde | Propiophenone | Chiral Diamine | Dichloromethane | 80-90 | >99:1 | 92-98 |
Experimental Protocol: Representative Mannich Reaction
Materials:
-
This compound
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO or DMF)
-
Acid or base catalyst (optional, e.g., L-proline, HCl)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol) and this compound (1.1 mmol) in the chosen solvent (10 mL).
-
If using a catalyst, add it at this stage (e.g., L-proline, 10-20 mol%).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion.
-
Add the ketone (2.0-5.0 mmol, used in excess) to the reaction mixture.
-
Continue stirring at room temperature or heat as necessary (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Mannich base.
-
Characterize the product by NMR spectroscopy and mass spectrometry to determine its structure, diastereoselectivity, and enantiomeric excess (by chiral HPLC).
Mannich Reaction Mechanism
Caption: General mechanism of the Mannich reaction.
Conclusion
This compound represents a promising, yet underexplored, chiral building block for the construction of complex, stereochemically defined molecules through multi-component reactions. The provided representative protocols for the Ugi and Mannich reactions serve as a starting point for researchers to explore the utility of this compound in their synthetic endeavors. The development of novel MCRs incorporating this compound has the potential to significantly contribute to the field of medicinal chemistry by providing access to new chemical entities with diverse biological activities. Further research is warranted to fully elucidate the scope, limitations, and stereochemical outcomes of these reactions.
Application Notes and Protocols for the Synthesis of Peptide Mimetics with (R)-Pyrrolidine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the synthesis of peptide mimetics incorporating the novel, conformationally constrained building block, (R)-Pyrrolidine-3-thiol. The introduction of this chiral, cyclic thiol into peptide structures offers a promising strategy for enhancing proteolytic stability, modulating receptor affinity, and improving pharmacokinetic profiles of peptide-based therapeutics. The protocols outlined below are based on established synthetic methodologies for thioether-containing peptides and can be adapted for both solid-phase and solution-phase approaches.
Introduction
Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties.[1] The pyrrolidine ring, a key feature of the amino acid proline, is a versatile scaffold in drug discovery due to its ability to induce specific conformations in peptide backbones.[2] The incorporation of this compound introduces a unique combination of a conformationally restricted cyclic structure and a nucleophilic thiol group, enabling the synthesis of novel thioether-linked peptide mimetics. These structures can act as inhibitors of enzymes such as aminopeptidases or modulators of protein-protein interactions.[3]
Synthetic Strategies
Two primary strategies are presented for the incorporation of this compound into peptide sequences:
-
Nucleophilic Substitution on a Solid Support: This method involves the reaction of this compound with an electrophilic handle, such as a bromoacetyl group, pre-installed on a resin-bound peptide.[4]
-
Thiol-Ene "Click" Reaction: This approach utilizes the radical-mediated addition of the thiol group of this compound to an alkene-containing amino acid incorporated into the peptide chain.[5][6] This method is highly efficient and offers excellent functional group tolerance.
Data Presentation: Predicted Reaction Outcomes
The following tables summarize the expected yields and purities for the synthesis of a model thioether-linked pentapeptide (Ac-Tyr-Ala-Gly-Phe-Leu-NH-CH₂-CH₂-S-Pyrrolidine) using the two proposed methods. These values are estimates based on reported efficiencies for similar reactions.
Table 1: Predicted Yields for Nucleophilic Substitution
| Step | Description | Starting Material | Product | Expected Yield (%) |
| 1 | Bromoacetylation of Resin-Bound Peptide | H₂N-Peptide-Resin | Br-CH₂-CO-Peptide-Resin | >95 |
| 2 | Nucleophilic Substitution with this compound | Br-CH₂-CO-Peptide-Resin | Pyrrolidine-S-CH₂-CO-Peptide-Resin | 70-85 |
| 3 | Cleavage and Purification | Pyrrolidine-S-CH₂-CO-Peptide-Resin | Final Peptide Mimetic | 60-75 (overall) |
Table 2: Predicted Yields for Thiol-Ene Reaction
| Step | Description | Starting Material | Product | Expected Yield (%) |
| 1 | Solid-Phase Peptide Synthesis with Allylglycine | Resin | H₂N-Peptide(Allylglycine)-Resin | >90 |
| 2 | On-Resin Thiol-Ene Reaction | H₂N-Peptide(Allylglycine)-Resin | Pyrrolidine-S-Peptide-Resin | 80-90 |
| 3 | Cleavage and Purification | Pyrrolidine-S-Peptide-Resin | Final Peptide Mimetic | 70-85 (overall) |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of a thioether-linked peptide mimetic on a Rink Amide resin.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
Bromoacetic acid
-
N,N'-Diisopropylethylamine (DIPEA)
-
This compound hydrochloride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Water (H₂O)
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Perform standard Fmoc-based SPPS to assemble the desired peptide sequence.
-
After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
-
Bromoacetylation:
-
In a separate vessel, dissolve bromoacetic acid (5 eq.) and DIC (5 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Nucleophilic Substitution:
-
Dissolve this compound hydrochloride (10 eq.) and DIPEA (20 eq.) in DMF.
-
Add the solution to the bromoacetylated peptide-resin.
-
Shake the reaction vessel at room temperature for 12-18 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Purification and Characterization:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of ACN/H₂O.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions.
-
Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Synthesis via Thiol-Ene "Click" Reaction
This protocol details the synthesis using an on-resin radical-initiated thiol-ene reaction.
Materials:
-
Fmoc-protected amino acids, including Fmoc-Allylglycine-OH
-
Rink Amide resin
-
SPPS reagents (as in Protocol 1)
-
This compound hydrochloride
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or another suitable photoinitiator
-
Cleavage and purification reagents (as in Protocol 1)
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Perform standard Fmoc-SPPS to assemble the peptide sequence, incorporating Fmoc-Allylglycine-OH at the desired position.
-
Ensure all protecting groups are removed from the side chains, except for the N-terminal Fmoc group if further modifications are not desired.
-
-
On-Resin Thiol-Ene Reaction:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, dissolve this compound hydrochloride (10 eq.), DIPEA (10 eq.), and DMPA (0.2 eq.) in DMF.
-
Add this solution to the resin.
-
Irradiate the reaction mixture with UV light (365 nm) for 1-2 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
-
Cleavage, Deprotection, Purification, and Characterization:
-
Follow steps 4 and 5 from Protocol 1.
-
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of peptide mimetics using this compound via nucleophilic substitution.
Caption: Synthetic workflow for thioether peptide mimetic synthesis.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism where a synthesized peptide mimetic acts as an inhibitor of a signaling pathway by blocking a protein-protein interaction.
References
- 1. Design and synthesis of pyrrolidine-containing sphingomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel potent 2,5-pyrrolidinedione peptidomimetics as aminopeptidase N inhibitors. Design, synthesis and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convergent Synthesis of Thioether Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Organocatalytic Reactions with Pyrrolidine-Thiourea Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of chiral pyrrolidine-thiourea bifunctional organocatalysts in asymmetric synthesis. The protocols focus on two key transformations: the enantioselective Michael addition of ketones to nitroolefins and the asymmetric α-chlorination of aldehydes. These methods offer a powerful tool for the construction of stereochemically rich molecules relevant to drug discovery and development.
Introduction
Chiral pyrrolidine-based organocatalysts have emerged as a cornerstone of modern asymmetric synthesis. Among these, bifunctional catalysts incorporating a pyrrolidine moiety and a thiourea group have garnered significant attention. The pyrrolidine unit acts as a nucleophile activator through the formation of a chiral enamine intermediate with carbonyl compounds, while the thiourea moiety serves as a hydrogen-bond donor, activating the electrophile and controlling the stereochemical outcome of the reaction. This dual activation mode allows for high levels of stereoselectivity under mild reaction conditions.
Data Presentation
The following tables summarize the quantitative data for representative organocatalytic reactions using pyrrolidine-thiourea catalysts.
Table 1: Enantioselective Michael Addition of Cyclohexanone to Various Nitroolefins [1]
| Entry | Nitroolefin (R) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | C6H5 | i-PrOH | 24 | 92 | >99:1 | 96 |
| 2 | 4-ClC6H4 | i-PrOH | 24 | 95 | >99:1 | 97 |
| 3 | 4-MeOC6H4 | i-PrOH | 48 | 85 | >99:1 | 95 |
| 4 | 2-ClC6H4 | i-PrOH | 48 | 88 | >99:1 | 94 |
| 5 | 2-Naphthyl | i-PrOH | 48 | 90 | >99:1 | 95 |
| 6 | n-Pr | i-PrOH | 72 | 75 | 96:4 | 92 |
| 7 | i-Pr | i-PrOH | 96 | 68 | 95:5 | 90 |
Reactions were performed with 20 mol% of the organocatalyst and 10 mol% of n-butyric acid.[1]
Table 2: Enantioselective α-Chlorination of Aldehydes [2][3]
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | Hydrocinnamaldehyde | 2 | 99 | 85 |
| 2 | Phenylacetaldehyde | 3 | 98 | 88 |
| 3 | Hexanal | 2 | 95 | 86 |
| 4 | Octanal | 2 | 96 | 87 |
| 5 | Decanal | 2 | 97 | 88 |
| 6 | Cyclohexanecarboxaldehyde | 4 | 92 | 90 |
Reactions were performed with 10 mol% of the fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst and N-chlorosuccinimide (NCS) as the chlorine source in CH2Cl2.[2][3]
Experimental Protocols
Protocol 1: Synthesis of a Chiral Pyrrolidine-Thiourea Organocatalyst
This protocol describes the synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea, a commonly used catalyst for asymmetric Michael additions.[4]
Materials:
-
(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
-
3,5-bis(trifluoromethyl)phenyl isothiocyanate
-
Dichloromethane (CH2Cl2), dry
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
To a stirred solution of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 g, 5.0 mmol) in dry CH2Cl2 (20 mL), add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.36 g, 5.0 mmol) at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude N-Boc-protected thiourea, which can be used in the next step without further purification.
-
Dissolve the crude product in a 1:1 mixture of TFA and CH2Cl2 (10 mL) and stir the solution for 2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO3 to a pH of 8.
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: MeOH/EtOAc = 7/1) to afford the desired pyrrolidine-thiourea catalyst as a solid.
Protocol 2: Asymmetric Michael Addition of Cyclohexanone to Nitroolefins
This protocol details the general procedure for the enantioselective Michael addition of cyclohexanone to trans-β-nitroolefins catalyzed by a chiral pyrrolidine-thiourea organocatalyst.[1][4]
Materials:
-
Chiral pyrrolidine-thiourea organocatalyst (e.g., as synthesized in Protocol 1)
-
n-Butyric acid
-
Solvent (e.g., i-PrOH)
-
Cyclohexanone, distilled
-
trans-β-Nitroolefin
-
Silica gel for column chromatography
-
Petroleum ether (PE)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the pyrrolidine-thiourea catalyst (0.05 mmol, 20 mol%) and n-butyric acid (0.025 mmol, 10 mol%) in the chosen solvent (1 mL), add cyclohexanone (0.25 mL, 2.5 mmol, 10 eq) at the required temperature.
-
Stir the resulting mixture for 15 minutes.
-
Add the nitroolefin (0.25 mmol, 1 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel (eluent: PE/EtOAc = 5/1) to obtain the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by 1H NMR and chiral HPLC analysis, respectively.
Protocol 3: Asymmetric α-Chlorination of Aldehydes
This protocol outlines the procedure for the enantioselective α-chlorination of aldehydes using a fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst and N-chlorosuccinimide (NCS).[2][3]
Materials:
-
Fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst
-
Aldehyde
-
N-chlorosuccinimide (NCS)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the aldehyde (0.5 mmol) in CH2Cl2 (2 mL) at room temperature, add the fluorous (S)-pyrrolidine-thiourea catalyst (0.05 mmol, 10 mol%).
-
Cool the mixture to 0 °C and add NCS (0.6 mmol).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: Hexane/EtOAc) to yield the α-chloro aldehyde.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mandatory Visualizations
Catalytic Cycle for Pyrrolidine-Thiourea Catalyzed Michael Addition
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Workflow for Organocatalytic Reaction
Caption: A generalized workflow for the experimental setup.
References
- 1. Pyrrolidine-thiourea as a bifunctional organocatalyst: highly enantioselective Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst [organic-chemistry.org]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Derivatization of (R)-Pyrrolidine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the derivatization of (R)-pyrrolidine-3-thiol, a versatile chiral building block in medicinal chemistry. The unique structural features of this compound, namely a secondary amine and a thiol group on a chiral pyrrolidine scaffold, offer multiple avenues for chemical modification to generate diverse libraries of compounds for drug discovery and other specific applications.
This compound and its derivatives have emerged as key pharmacophores in the development of potent enzyme inhibitors, particularly for Dipeptidyl Peptidase-4 (DPP-4) and Hepatitis C Virus (HCV) NS3 protease. The pyrrolidine ring system is a privileged scaffold in numerous biologically active molecules, prized for its ability to create three-dimensional diversity and engage in specific interactions with biological targets.[1]
This document outlines protocols for the selective derivatization of the thiol (S-alkylation) and amine (N-acylation) functionalities of this compound, along with examples of their application in the synthesis of bioactive molecules.
Applications in Drug Discovery
The derivatization of this compound has proven to be a fruitful strategy in the discovery of novel therapeutics. Two prominent examples are its use in the development of inhibitors for DPP-4 and HCV NS3 protease.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic approach for the management of type 2 diabetes. Several DPP-4 inhibitors feature a pyrrolidine core, which interacts with key residues in the enzyme's active site.
Derivatives of this compound can be designed to mimic the natural substrates of DPP-4. The pyrrolidine nitrogen can be acylated with groups that interact with the S1 and S2 pockets of the enzyme, while the thiol group can be functionalized to enhance potency, selectivity, and pharmacokinetic properties.
Hepatitis C Virus (HCV) NS3 Protease Inhibitors
The HCV NS3 protease is a viral enzyme essential for the replication of the hepatitis C virus.[2] The development of inhibitors for this enzyme has been a cornerstone of modern antiviral therapy.[2] Pyrrolidine-based scaffolds have been extensively explored for their ability to fit into the active site of the NS3 protease and disrupt its function.[3]
This compound can serve as a versatile starting material for the synthesis of HCV NS3 protease inhibitors. The pyrrolidine ring can be incorporated as a central scaffold, with substituents on the nitrogen and sulfur atoms designed to interact with the different binding pockets of the enzyme.
Derivatization Protocols
The following sections provide detailed experimental protocols for the selective derivatization of this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
S-Alkylation of this compound
S-alkylation of the thiol group is a common strategy to introduce a variety of substituents.[1] This reaction is typically carried out by reacting the thiol with an alkyl halide in the presence of a base. To achieve selective S-alkylation, the more nucleophilic thiol group can react preferentially over the secondary amine under controlled conditions. For full selectivity, the amine can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: S-Alkylation of N-Boc-(R)-pyrrolidine-3-thiol
This protocol describes the S-alkylation of N-Boc protected this compound with an alkyl bromide.
Materials:
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N-Boc-(R)-pyrrolidine-3-thiol
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Alkyl bromide (e.g., benzyl bromide)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of N-Boc-(R)-pyrrolidine-3-thiol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes.
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Add the alkyl bromide (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the desired S-alkylated product.
Quantitative Data (Example):
| Reactant A (N-Boc-(R)-pyrrolidine-3-thiol) | Reactant B (Benzyl bromide) | Product (N-Boc-S-benzyl-(R)-pyrrolidine-3-thiol) | Yield (%) |
| 1.0 mmol | 1.05 mmol | N-Boc-S-benzyl-(R)-pyrrolidine-3-thiol | ~85-95% |
N-Acylation of this compound
N-acylation of the secondary amine is another key derivatization strategy. This can be achieved by reacting the pyrrolidine with an activated carboxylic acid derivative, such as an acid chloride or an anhydride, or by using peptide coupling reagents. To prevent side reactions with the thiol group, it can be protected prior to N-acylation.
Experimental Protocol: N-Acylation using an Acid Chloride
This protocol describes the N-acylation of this compound with an acid chloride.
Materials:
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This compound hydrochloride
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Acid chloride (e.g., benzoyl chloride)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.
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Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 10 minutes to liberate the free base.
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Cool the reaction mixture to 0 °C.
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Add the acid chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the desired N-acyl derivative.
Quantitative Data (Example):
| Reactant A (this compound) | Reactant B (Benzoyl chloride) | Product (N-benzoyl-(R)-pyrrolidine-3-thiol) | Yield (%) |
| 1.0 mmol | 1.1 mmol | N-benzoyl-(R)-pyrrolidine-3-thiol | ~80-90% |
Visualizations
The following diagrams illustrate the concepts discussed in these application notes.
Caption: General workflow for the derivatization of this compound.
Caption: Mechanism of action for DPP-4 inhibitors derived from this compound.
References
- 1. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (R)-Pyrrolidine-3-thiol in the Synthesis of Neuraminidase Inhibitor Analogues
Introduction
(R)-pyrrolidine-3-thiol is a versatile chiral building block in medicinal chemistry, particularly in the development of analogues of natural products with therapeutic potential. Its unique structural features, including a stereocenter, a secondary amine, and a nucleophilic thiol group, make it an attractive scaffold for creating diverse molecular architectures. These application notes focus on the use of this compound in the synthesis of potent inhibitors of influenza neuraminidase, an enzyme crucial for viral replication. The synthesized analogues mimic the natural substrate of neuraminidase, sialic acid, and exhibit significant potential as antiviral agents.
Application: Synthesis of Potent Influenza Neuraminidase Inhibitors
Influenza viruses rely on the neuraminidase (NA) enzyme to cleave sialic acid residues from host cell receptors, facilitating the release of newly formed viral particles. Inhibition of this enzyme is a clinically validated strategy for the treatment of influenza. Pyrrolidine-based structures can effectively mimic the oxonium transition state of the sialic acid cleavage reaction. The incorporation of a thiol group allows for the introduction of various side chains that can interact with specific pockets within the neuraminidase active site, leading to enhanced binding affinity and inhibitory potency.
A series of potent pyrrolidine-based neuraminidase inhibitors have been synthesized, demonstrating nanomolar efficacy against various influenza A and B strains.[1] The synthesis of these analogues highlights the utility of this compound as a key intermediate.
Key Synthetic Strategies
The core synthetic approach involves the functionalization of the pyrrolidine ring at the nitrogen and sulfur atoms. A common strategy is to first protect the amine and thiol groups, followed by sequential deprotection and derivatization to introduce moieties that mimic the functionalities of sialic acid.
Table 1: Quantitative Data for the Synthesis of a Neuraminidase Inhibitor Analogue
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |
| 1 | N-Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | N-Boc-(R)-pyrrolidine-3-thiol | 95 | N/A |
| 2 | S-Alkylation | 2-(bromomethyl)naphthalene, K₂CO₃, DMF | N-Boc-(R)-3-(naphthalen-2-ylmethylthio)pyrrolidine | 82 | N/A |
| 3 | Boc Deprotection | 4M HCl in Dioxane | (R)-3-(naphthalen-2-ylmethylthio)pyrrolidine | 98 | N/A |
| 4 | N-Acylation | Acetic Anhydride, Pyridine | N-acetyl-(R)-3-(naphthalen-2-ylmethylthio)pyrrolidine | 85 | N/A |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(R)-pyrrolidine-3-thiol
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To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (Et₃N) (2.2 eq) dropwise.
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Stir the mixture for 15 minutes.
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Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂ dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to afford N-Boc-(R)-pyrrolidine-3-thiol as a colorless oil.
Protocol 2: Synthesis of (R)-3-(naphthalen-2-ylmethylthio)pyrrolidine
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To a solution of N-Boc-(R)-pyrrolidine-3-thiol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).
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Add 2-(bromomethyl)naphthalene (1.1 eq) and stir the mixture at room temperature for 6 hours.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude intermediate by flash column chromatography.
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Dissolve the purified N-Boc protected intermediate in a 4M solution of HCl in dioxane.
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Stir the solution at room temperature for 2 hours.
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Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (R)-3-(naphthalen-2-ylmethylthio)pyrrolidine.
Visualizations
Caption: Synthetic workflow for neuraminidase inhibitor analogues.
Caption: Mechanism of action of neuraminidase inhibitors.
References
Troubleshooting & Optimization
Improving enantioselectivity in (R)-Pyrrolidine-3-thiol catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Pyrrolidine-3-thiol as an organocatalyst. The focus is on improving enantioselectivity in asymmetric reactions, particularly conjugate additions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Catalyst Inactivity: The thiol group may have been oxidized. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for effective turnover. 3. Poor Solubility: The catalyst or reactants may not be fully dissolved in the chosen solvent. 4. Low Reaction Temperature: The temperature may be too low to overcome the activation energy. | 1. Use freshly sourced or properly stored this compound. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. 2. Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%). 3. Screen alternative solvents to ensure all components are fully dissolved. A co-solvent system may also be beneficial. 4. Gradually increase the reaction temperature. Monitor for any decrease in enantioselectivity at higher temperatures. |
| Low Enantioselectivity (ee%) | 1. Inappropriate Solvent: The solvent can significantly influence the transition state geometry. 2. Non-Optimal Temperature: Enantioselectivity is often highly temperature-dependent. 3. Presence of Water: Trace amounts of water can interfere with the catalytic cycle. 4. Racemization of Product: The product may be racemizing under the reaction or workup conditions. 5. Incorrect Catalyst Enantiomer: Ensure the correct (R) enantiomer of the catalyst is being used for the desired product stereochemistry. | 1. Screen a range of solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, CH₃CN). Aprotic, non-polar solvents often favor higher enantioselectivity. 2. Systematically vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity, although reaction times may be longer.[1] 3. Use anhydrous solvents and reagents. Consider the use of molecular sieves to remove trace water. 4. Analyze the reaction at earlier time points to check for product racemization. Modify workup conditions to be milder if necessary. 5. Verify the stereochemical purity of the this compound catalyst. |
| Formation of Side Products | 1. Thiol Reactivity: The thiol group of the catalyst may be undergoing side reactions (e.g., Michael addition to the substrate). 2. Decomposition of Reactants or Products: The reaction conditions may be too harsh. | 1. Consider protecting the thiol group, though this will alter the catalyst's properties. Alternatively, explore the use of additives that may temper the thiol's nucleophilicity. 2. Run the reaction at a lower temperature or for a shorter duration. Use milder workup and purification procedures. |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of substrates, solvent, and catalyst can affect the outcome. 2. Atmospheric Conditions: Reactions sensitive to air or moisture will show variability if not performed under controlled conditions. | 1. Use reagents of the highest possible purity. Purify substrates and solvents if necessary. 2. For sensitive reactions, consistently use an inert atmosphere (N₂ or Ar) and anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for enantioselective catalysis using this compound?
A1: this compound, like other pyrrolidine-based organocatalysts, is believed to operate through an enamine mechanism in reactions with carbonyl compounds. The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then attacks the electrophile (e.g., a nitroolefin in a Michael addition). The stereochemistry of the product is directed by the chiral environment of the catalyst, which dictates the facial selectivity of the electrophilic attack. The thiol group likely plays a crucial role in the overall stereocontrol through hydrogen bonding or other non-covalent interactions in the transition state.
Q2: How does the thiol group in this compound influence the reaction?
A2: The thiol group can act as a hydrogen bond donor, which can help to organize the transition state assembly by interacting with the electrophile or other components of the reaction. This additional interaction can enhance both the reactivity and the enantioselectivity of the reaction compared to simple proline-based catalysts. However, the nucleophilic nature of the thiol group could also lead to unwanted side reactions.
Q3: What are the recommended starting conditions for optimizing a reaction with this compound?
A3: A good starting point for optimization would be:
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Catalyst Loading: 10-20 mol%
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Solvent: Dichloromethane (CH₂Cl₂) or Toluene
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Temperature: Room temperature (20-25 °C), with the option to cool to 0 °C or lower to improve enantioselectivity.
-
Atmosphere: An inert atmosphere of nitrogen or argon is recommended to prevent oxidation of the thiol group.
Q4: Can additives be used to improve the enantioselectivity of this compound catalyzed reactions?
A4: Yes, additives can have a significant impact. Weak acids or bases can sometimes act as co-catalysts or influence the proton transfer steps in the catalytic cycle. For instance, the addition of a weak acid can sometimes improve both yield and enantioselectivity in conjugate addition reactions by facilitating the formation of iminium ion intermediates.[1] It is recommended to screen a variety of additives, such as benzoic acid derivatives or tertiary amines, in small quantities.
Data Presentation
While specific data for this compound is not extensively available in the literature, the following table illustrates a typical format for presenting optimization data for a similar pyrrolidine-based catalyst in an asymmetric Michael addition. This structure should be used to log your experimental results for effective comparison.
Table 1: Optimization of the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Entry | Catalyst (mol%) | Solvent | Additive (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 10 | CH₂Cl₂ | None | 25 | 24 | 85 | 90:10 | 88 |
| 2 | 20 | CH₂Cl₂ | None | 25 | 18 | 92 | 91:9 | 89 |
| 3 | 20 | Toluene | None | 25 | 24 | 88 | 93:7 | 92 |
| 4 | 20 | Toluene | None | 0 | 48 | 85 | 95:5 | 96 |
| 5 | 20 | Toluene | Benzoic Acid (10) | 0 | 40 | 90 | 96:4 | 97 |
Experimental Protocols
Below is a generalized experimental protocol for an asymmetric Michael addition reaction that can be adapted for use with this compound.
General Procedure for the Enantioselective Michael Addition of an Aldehyde to a Nitroolefin:
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To a dry reaction vial under an inert atmosphere (N₂ or Ar), add the nitroolefin (1.0 mmol), the solvent (2.0 mL), and this compound (0.1 mmol, 10 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C) with stirring.
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Add the aldehyde (1.2 mmol, 1.2 equiv.) dropwise over 5 minutes.
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Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
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Extract the mixture with ethyl acetate (3 x 10 mL).
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Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
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Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key conceptual workflows in the application and optimization of this compound catalysis.
References
Overcoming low yields in the synthesis of (R)-Pyrrolidine-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (R)-Pyrrolidine-3-thiol, particularly focusing on addressing issues of low yield.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, which is commonly synthesized via a two-step process: a Mitsunobu reaction to form an intermediate thioacetate, followed by deprotection to yield the desired thiol.
Problem 1: Low Yield in the Mitsunobu Reaction for the Synthesis of (S)-1-Boc-pyrrolidine-3-thioacetate
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups with an inversion of stereochemistry. In this synthesis, a protected (R)-3-hydroxypyrrolidine is reacted with thioacetic acid in the presence of a phosphine and an azodicarboxylate.
dot
Caption: Troubleshooting logic for low yields in the Mitsunobu reaction.
| Potential Cause | Troubleshooting Steps |
| Poor Reagent Quality | - Ensure all reagents are pure and anhydrous. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent. - Triphenylphosphine (PPh3) can oxidize over time; use fresh or recrystallized material. - Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) should be of high quality. - Thioacetic acid can degrade; use a freshly opened bottle or distill it. |
| Suboptimal Reaction Conditions | - Maintain a low temperature (typically 0 °C) during the addition of DEAD or DIAD to control the reaction rate and minimize side reactions. - Add the azodicarboxylate slowly and dropwise to the reaction mixture. A rapid addition can lead to the formation of byproducts. - The order of reagent addition can be critical. Typically, the alcohol, thioacetic acid, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate.[1] |
| Side Reactions | - A common side reaction involves the azodicarboxylate acting as a nucleophile.[1] To mitigate this, ensure the nucleophile (thioacetic acid) is sufficiently acidic (pKa of thioacetic acid is ~3.5, which is generally suitable). - The formation of an O-alkylated byproduct from the neighboring carbonyl of the Boc protecting group is a possibility, though less common. |
| Difficult Purification | - The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. TPPO can be challenging to remove completely. - Purification Tip: TPPO can be precipitated from nonpolar solvents like diethyl ether or hexanes. Alternatively, chromatography on silica gel is effective. The use of polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by filtration. |
Problem 2: Low Yield in the Deprotection of (S)-1-Boc-pyrrolidine-3-thioacetate
The final step in the synthesis is the removal of the acetyl group from the thioacetate to yield the free thiol. This is typically achieved by hydrolysis under basic or acidic conditions.
dot
Caption: Troubleshooting logic for the deprotection of the thioacetate.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure a sufficient excess of the deprotecting agent (e.g., NaOH, HCl) is used. - Increase the reaction time or temperature, monitoring the reaction progress by TLC. |
| Oxidation of the Thiol | - The resulting thiol is susceptible to oxidation to the corresponding disulfide, especially in the presence of air (oxygen). - Prevention: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and reagents. |
| Product Volatility | - this compound is a relatively low molecular weight compound and may be volatile. - Prevention: During solvent removal (e.g., on a rotary evaporator), use a lower temperature and carefully control the vacuum to avoid co-evaporation of the product. |
| Difficult Purification | - The product may be difficult to separate from residual reagents or byproducts. - Purification Tip: Purification can be achieved by distillation under reduced pressure. Alternatively, the thiol can be converted to a less volatile derivative for purification, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method starts from a commercially available chiral precursor, typically a protected (R)-3-hydroxypyrrolidine. The synthesis involves two main steps:
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Mitsunobu Reaction: The hydroxyl group is converted to a thioacetate group with inversion of stereochemistry using thioacetic acid, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
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Deprotection: The resulting thioacetate is hydrolyzed under basic or acidic conditions to yield the free thiol.
Q2: What are the critical parameters to control during the Mitsunobu reaction to ensure a high yield?
A2: To maximize the yield of the Mitsunobu reaction, consider the following:
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Reagent Purity: Use high-purity, anhydrous reagents and solvents.
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Temperature Control: Maintain a low temperature (0 °C) during the addition of the azodicarboxylate to prevent side reactions.
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Slow Addition: Add the azodicarboxylate slowly to the reaction mixture.
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Order of Addition: The standard order of addition (alcohol, acid, and phosphine mixed, followed by slow addition of azodicarboxylate) is generally effective.[1]
Q3: How can I minimize the formation of disulfide byproducts during the deprotection step?
A3: The formation of disulfides is due to the oxidation of the thiol. To minimize this:
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Work under an inert atmosphere (nitrogen or argon).
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Use degassed solvents and aqueous solutions for the reaction and workup.
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Keep the reaction and workup time as short as possible.
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After purification, store the thiol under an inert atmosphere at a low temperature.
Q4: Are there alternative methods for thioacetate deprotection?
A4: Yes, several methods can be used for thioacetate deprotection. The choice of method may depend on the stability of your substrate to acidic or basic conditions.
| Deprotection Method | Typical Conditions | Reported Yields (for various thioacetates) |
| Sodium Hydroxide (NaOH) | NaOH in ethanol/water, reflux | Generally 50-75%[2] |
| Hydrochloric Acid (HCl) | Concentrated HCl in methanol, reflux | Generally 50-75%[2] |
| Hydroxylamine | Hydroxylamine in ethanol, room temperature | Typically poor yields[2] |
| Tetrabutylammonium Cyanide (TBACN) | Catalytic TBACN in chloroform/methanol | Not specified, but effective in catalytic amounts |
Q5: The final product, this compound, is volatile. How can I purify it effectively?
A5: The volatility of low molecular weight thiols presents a challenge during purification.
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Distillation: Short-path distillation under reduced pressure is an effective method.
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Careful Solvent Removal: When using a rotary evaporator, use a low bath temperature and moderate vacuum to avoid product loss.
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Chromatography: While possible, column chromatography can be challenging due to the volatility and potential for oxidation on the silica gel. If this method is used, it should be performed quickly with degassed solvents.
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate via Mitsunobu Reaction
dot
Caption: Experimental workflow for the Mitsunobu reaction.
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To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add thioacetic acid (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
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Allow the reaction to warm to room temperature and stir for 6-12 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate.
Protocol 2: Deprotection of (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate to this compound
dot
References
Side reactions and byproduct formation with (R)-Pyrrolidine-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Pyrrolidine-3-thiol.
Frequently Asked Questions (FAQs)
1. My reaction yield is lower than expected, and I observe an unknown impurity with approximately double the mass of my starting material. What is the likely cause?
This is a common issue when working with thiols and is most likely due to the oxidative dimerization of this compound to form the corresponding disulfide byproduct. Thiols are susceptible to oxidation, especially in the presence of air (oxygen), metal ions, or basic conditions.[1][2]
2. How can I minimize the formation of the disulfide byproduct during my reaction?
To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[3] Additionally, using degassed solvents and avoiding exposure to atmospheric oxygen can significantly reduce the rate of dimerization. Maintaining a neutral or slightly acidic pH can also help, as basic conditions can facilitate the formation of the more easily oxidized thiolate anion.
3. I suspect my sample of this compound has degraded upon storage. How can I confirm this and what is the likely degradation product?
The primary degradation product upon storage, especially if not stored under an inert atmosphere and at low temperatures, is the disulfide dimer. You can confirm this by analytical techniques such as HPLC or LC-MS. A peak with a retention time and mass corresponding to the disulfide will indicate degradation.
4. Can the disulfide byproduct be converted back to the desired this compound?
Yes, the disulfide bond can be reduced back to the free thiol. Common reducing agents for this purpose include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[4][5][6]
5. I am performing a reaction where the nitrogen of the pyrrolidine ring is supposed to be unreactive, but I am seeing side products. What could be happening?
The nitrogen in the pyrrolidine ring is a secondary amine and is nucleophilic.[7] It can react with electrophilic reagents in your reaction mixture, such as alkyl halides or acylating agents, leading to N-substituted byproducts. If your reaction conditions are not compatible with an unprotected secondary amine, consider using a protecting group on the nitrogen.
6. Is there a risk of racemization at the chiral center of this compound during my experiments?
Racemization at the C3 position of a 3-substituted pyrrolidine is possible under certain conditions, particularly in the presence of strong bases or at elevated temperatures. The mechanism would involve deprotonation at the C2 or C4 position, followed by reprotonation, which can lead to a loss of stereochemical integrity. It is advisable to use mild reaction conditions whenever possible to preserve the chirality of your molecule.
Troubleshooting Guides
Issue 1: High Levels of Disulfide Impurity Detected
Symptoms:
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Low yield of the desired product.
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Appearance of a significant peak in HPLC/LC-MS with a mass corresponding to the disulfide dimer of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Exposure to Air (Oxygen) | Perform reactions and handle the compound under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. |
| Basic Reaction Conditions | If possible, adjust the reaction pH to be neutral or slightly acidic. Basic conditions increase the concentration of the highly reactive thiolate anion. |
| Presence of Metal Catalysts | Certain metal ions can catalyze the oxidation of thiols. If your reaction involves metals, ensure they are in the correct oxidation state and consider using a chelating agent if adventitious metals are suspected. |
| Improper Storage | Store this compound under an inert atmosphere at low temperatures (e.g., in a freezer) to minimize degradation over time. |
Issue 2: Formation of N-Substituted Byproducts
Symptoms:
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Observation of unexpected side products with masses corresponding to the addition of an alkyl or acyl group to this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Electrophiles | The secondary amine of the pyrrolidine ring is nucleophilic and can react with electrophiles. |
| Reaction Incompatibility | If the reaction requires the use of strong electrophiles, it may be necessary to protect the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) prior to the reaction. The protecting group can be removed in a subsequent step. |
Experimental Protocols
Protocol 1: Reduction of Disulfide Byproduct to this compound
This protocol describes a general procedure for the reduction of the disulfide dimer of this compound using Dithiothreitol (DTT).
Materials:
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Sample containing this compound and its disulfide dimer.
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Dithiothreitol (DTT)
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Phosphate buffer (100 mM, pH 8.3-8.5)
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Nitrogen or Argon gas
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Apparatus for purification (e.g., HPLC, column chromatography)
Procedure:
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Dissolve the sample in the phosphate buffer.
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Add a 5 to 10-fold molar excess of DTT relative to the estimated amount of disulfide.
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Sparge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
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Seal the reaction vessel and stir at room temperature for 1-4 hours.
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Monitor the reaction progress by HPLC or LC-MS to confirm the disappearance of the disulfide peak.
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Once the reduction is complete, the excess DTT and the oxidized DTT can be removed by purification, for example, by reversed-phase HPLC.
Protocol 2: General HPLC Method for Purity Assessment
This protocol provides a starting point for the analysis of this compound and its disulfide byproduct. Optimization may be required for specific applications.
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 220 nm
-
Injection Volume: 10 µL
Expected Elution Profile: this compound, being more polar, will typically elute earlier than its less polar disulfide dimer.
Visualizations
Caption: Key side reactions of this compound.
Caption: Troubleshooting workflow for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Stability and storage conditions for (R)-Pyrrolidine-3-thiol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of (R)-Pyrrolidine-3-thiol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound hydrochloride?
A1: For long-term storage, it is recommended to store this compound hydrochloride in a cool, dry place.[1] Some suppliers recommend storage at 2-8°C for extended periods.[2] To ensure stability, the compound should be kept in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture absorption.
Q2: Is this compound hydrochloride sensitive to air or moisture?
A2: Yes. The thiol group in the molecule is susceptible to oxidation in the presence of air, which can lead to the formation of disulfide impurities. Furthermore, as a hydrochloride salt, the compound can be hygroscopic, meaning it can absorb moisture from the atmosphere.[3][4] Therefore, it is crucial to handle and store the compound under an inert, dry atmosphere.
Q3: What is the general stability of this compound hydrochloride at room temperature?
A3: Under standard ambient conditions (room temperature), this compound hydrochloride is considered to be chemically stable for short periods if protected from air and moisture. However, for long-term storage, cooler temperatures are recommended to minimize potential degradation.
Q4: What are the primary degradation pathways for this compound hydrochloride?
A4: The most probable degradation pathway is the oxidation of the thiol group (-SH) to form a disulfide (-S-S-) bridge, resulting in a dimeric impurity. This process is accelerated by the presence of oxygen. Hydrolysis is a less common concern for the hydrochloride salt itself, but absorbed moisture can potentially facilitate other degradation reactions.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound hydrochloride, it is important to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Due to its potential for causing skin and eye irritation, direct contact should be avoided.[5] All handling should be performed in a well-ventilated area or a fume hood.
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage Temperature | 2-8°C or in a cool, dry place. | To minimize degradation over time.[1][2] |
| Short-Term Storage Temperature | Room temperature (in a desiccator). | Generally stable for short durations if properly protected. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen). | To prevent oxidation of the thiol group. |
| Container | Tightly sealed, opaque container. | To protect from air, moisture, and potentially light. |
| Incompatibilities | Strong oxidizing agents, strong bases. | To prevent rapid degradation or reaction of the thiol group. |
Note: This data is a summary of general recommendations for thiol-containing and pyrrolidinium compounds. It is always best to consult the specific product's Safety Data Sheet (SDS) for the most accurate information.
Troubleshooting Guide
Issue: Unexpected Reaction Failure or Low Yield
If you are experiencing unexpected failures or significantly lower than expected yields in reactions involving this compound hydrochloride, consider the following troubleshooting workflow.
References
- 1. WO2012114280A1 - An improved process for the preparation of pyrrolidine thiol derivatives useful in the synthesis of carbapenem compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids | The Battery Group [batterygroup.lbl.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Pyrrolidine-3-thiol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (R)-Pyrrolidine-3-thiol.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question/Issue | Answer/Solution |
| 1. My final product has a low purity (<95%) after initial work-up. What are the likely impurities? | Common impurities in crude this compound can include: - Disulfide Dimer: Formed by oxidation of the thiol group. This is often accelerated by exposure to air, especially at neutral or basic pH. - Starting Materials: Unreacted precursors from the synthesis. - Solvent Residues: Trapped solvents from the reaction or extraction steps. - Enantiomeric Impurity: The (S)-enantiomer, depending on the stereoselectivity of the synthesis. |
| 2. I observe a significant loss of product during purification. What are the possible reasons? | Product loss can be attributed to several factors: - Oxidation: The thiol group is susceptible to oxidation, leading to the formation of disulfides which may be removed during purification, thus lowering the yield of the desired monomeric thiol. - Volatility: this compound is a relatively small molecule and can be volatile, especially in its free base form. Losses can occur during solvent removal under high vacuum or at elevated temperatures. - Adsorption: The polar amine and thiol groups can lead to strong adsorption on silica gel during column chromatography, resulting in incomplete elution. |
| 3. My purified this compound degrades upon storage. How can I improve its stability? | This compound is best stored as its hydrochloride salt, which is more stable towards oxidation than the free base. For long-term storage, it is recommended to keep the hydrochloride salt in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). If the free base is required, it should be freshly prepared from the salt before use. |
| 4. I am having difficulty separating the (R) and (S) enantiomers. What methods can be used? | Chiral separation can be challenging. For analytical purposes, chiral HPLC can be used to determine the enantiomeric excess. For preparative separation, diastereomeric salt formation with a chiral acid followed by fractional crystallization can be employed. Alternatively, chiral chromatography using a suitable chiral stationary phase may be effective. |
| 5. The product appears as an oil and is difficult to handle. How can I obtain a solid material? | This compound is often isolated as its hydrochloride salt, which is typically a solid. If you have the free base as an oil, you can dissolve it in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, to precipitate the hydrochloride salt. |
Purification Protocols
Experimental Workflow for Purification of Crude this compound
Caption: General workflow for the purification of crude this compound.
Purification by Recrystallization of the Hydrochloride Salt
This is the most common and recommended method for obtaining a stable, solid product.
Protocol:
-
Salt Formation:
-
Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in isopropanol (1.05 eq) or bubble dry HCl gas through the solution while stirring.
-
Continue addition until the solution is acidic (test with pH paper).
-
The hydrochloride salt will precipitate. If it oils out, try adding a non-polar co-solvent like hexane to induce precipitation.
-
-
Recrystallization:
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Isolate the crude hydrochloride salt by filtration.
-
Dissolve the crude salt in a minimal amount of a hot solvent system. A common system is ethanol/water or isopropanol/diethyl ether.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Troubleshooting Flowchart for Recrystallization
Caption: Troubleshooting guide for the recrystallization of this compound HCl.
Purification by Vacuum Distillation (Free Base)
This method is suitable for purifying the free base form if it is thermally stable.
Protocol:
-
Preparation: Ensure the crude material is free of water, as this can interfere with distillation. This can be achieved by drying over a suitable agent like sodium sulfate and filtering.
-
Apparatus: Set up a short-path distillation apparatus. It is crucial to use a vacuum pump that can achieve a pressure of less than 1 mmHg to allow for distillation at a lower temperature, minimizing thermal decomposition.
-
Distillation:
-
Heat the distillation flask gently in an oil bath.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
It is advisable to perform the distillation under an inert atmosphere (e.g., by backfilling with argon after evacuation) to prevent oxidation.
-
Purification by Column Chromatography
This method is useful for removing impurities with different polarities. Due to the potential for oxidation on silica gel, acidic alumina is often a better choice for thiols.
Protocol:
-
Stationary Phase: Pack a column with acidic alumina (Brockmann I, deactivated with a few percent of water if necessary to adjust activity).
-
Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a suitable solvent system. A gradient of ethyl acetate in hexanes, with a small percentage of triethylamine (e.g., 1%) to prevent streaking of the amine, is a good starting point.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Purification Method | Purity Achieved | Typical Yield | Pros | Cons |
| Recrystallization (HCl Salt) | >99% | 70-90% | High purity, stable solid product, scalable. | Requires conversion to and from the salt form. |
| Vacuum Distillation (Free Base) | 95-98% | 60-80% | Good for removing non-volatile impurities. | Risk of thermal decomposition, product is less stable. |
| Column Chromatography | >98% | 50-75% | Effective for a wide range of impurities. | Can be slow, potential for product loss on the column. |
Note: The provided protocols are general guidelines and may require optimization based on the specific nature and quantity of the crude material. Always handle thiols in a well-ventilated fume hood and take precautions to avoid exposure to air to minimize oxidation.
Optimization of reaction conditions (solvent, temperature) for pyrrolidine catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrrolidine catalysts, with a specific focus on solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a reaction catalyzed by a pyrrolidine-based organocatalyst?
A1: The most critical parameters to consider are the choice of solvent and the reaction temperature. These two factors significantly influence the catalyst's activity, stability, and the stereochemical outcome of the reaction. The catalyst structure itself, including the nature of substituents on the pyrrolidine ring, also plays a crucial role in concert with the solvent and temperature.
Q2: How does the choice of solvent affect the outcome of a pyrrolidine-catalyzed reaction?
A2: The solvent can influence the reaction in several ways:
-
Solubility: The catalyst, substrates, and any additives must be sufficiently soluble in the chosen solvent.
-
Catalyst Conformation: The solvent can interact with the catalyst, influencing its conformation and, consequently, its stereoselectivity.
-
Intermediate Stabilization: Solvents can stabilize or destabilize key reaction intermediates, such as enamines or iminiums, thereby affecting the reaction rate and selectivity. For instance, polar aprotic solvents are often preferred as they can stabilize charged intermediates.
-
Co-catalyst/Additive Activity: If co-catalysts or additives are used, their effectiveness can be highly solvent-dependent.
Q3: What is the typical temperature range for reactions involving pyrrolidine catalysts?
A3: The optimal temperature for pyrrolidine-catalyzed reactions can vary widely depending on the specific transformation and catalyst. Some reactions proceed with high yield and enantioselectivity at low temperatures, such as -35°C, to enhance stereocontrol.[1][2] Other reactions may require elevated temperatures, up to 80°C, to achieve a reasonable reaction rate.[3][4] It is crucial to screen a range of temperatures during optimization.
Q4: Can water be used as a solvent for pyrrolidine-catalyzed reactions?
A4: Yes, in some cases, water can be used as a solvent, particularly with appropriately designed amphiphilic organocatalysts. For certain asymmetric aldol reactions, excellent yield and stereocontrol have been achieved in water, although this may require the use of additives like surfactants.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor catalyst activity | - Verify the purity and integrity of the catalyst. - Increase the catalyst loading. Some reactions may require up to 20 mol% of the catalyst.[4] - Consider a different pyrrolidine-based catalyst with modified electronic or steric properties.[1][2] |
| Inappropriate solvent | - Screen a range of solvents with varying polarities (e.g., THF, acetone, ethanol, water).[1][3][4] - Ensure all reactants are soluble in the chosen solvent. |
| Suboptimal temperature | - If the reaction is slow, consider increasing the temperature. Some reactions require heating to 80°C.[3][4] - If side reactions or catalyst decomposition are suspected, try lowering the temperature. |
| Absence of necessary additives | - Some reactions require additives such as acids, bases, or surfactants to proceed efficiently.[1][3] For example, a mixture of I2 and K2CO3 has been used to catalyze certain cycloadditions.[3] |
Issue 2: Low Enantioselectivity or Diastereoselectivity
| Possible Cause | Suggested Solution |
| Suboptimal temperature | - Lowering the reaction temperature often improves stereoselectivity. Reactions run at temperatures as low as -35°C have shown improved enantioselectivity.[1][2] |
| Incorrect solvent choice | - The solvent can significantly impact the transition state geometry. Screen a variety of solvents to find one that favors the desired stereochemical outcome. |
| Catalyst structure | - The stereochemical outcome can be highly dependent on the catalyst's structure. Consider using a catalyst with different substituents on the pyrrolidine ring to fine-tune the steric and electronic environment.[1][2] The protonation state of the catalyst can also play a remarkable role.[1] |
| Presence of water | - Unless the reaction is specifically designed to run in water, the presence of adventitious water can negatively impact enantioselectivity. Ensure the use of dry solvents and reagents. |
Data on Optimized Reaction Conditions
The following tables summarize optimized reaction conditions from various studies on pyrrolidine-catalyzed reactions.
Table 1: Optimization of a Trisubstituted Pyrrolidine-2-carboxylic Ester Synthesis [3]
| Entry | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | K2CO3 | I2 | THF | 80 | 85 |
| 2 | Cs2CO3 | I2 | THF | 80 | 78 |
| 3 | Na2CO3 | I2 | THF | 80 | 65 |
| 4 | K2CO3 | I2 | CH3CN | 80 | 72 |
| 5 | K2CO3 | I2 | Dioxane | 80 | 68 |
Table 2: L-proline Catalyzed Three-Component Synthesis [4]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L-proline (20) | Ethanol | 80 | 6 | 78 |
| 2 | L-proline (20) | Water | 80 | 12 | 45 |
| 3 | L-proline (20) | CH3CN | 80 | 10 | 62 |
| 4 | L-proline (10) | Ethanol | 80 | 8 | 65 |
| 5 | Pyrrolidine (20) | Ethanol | 80 | 24 | No reaction |
Experimental Protocols
Protocol 1: General Procedure for the I2/K2CO3-Catalyzed Synthesis of Trisubstituted Pyrrolidine-2-carboxylates [3]
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To a solution of araldehyde (1 mmol), amino acid ester (1 mmol), and chalcone (1 mmol) in tetrahydrofuran (THF, 5 mL) in a round-bottom flask, add potassium carbonate (K2CO3, 2 mmol) and iodine (I2, 0.2 mmol).
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Stir the reaction mixture at 80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine derivative.
Protocol 2: General Procedure for the L-proline-Catalyzed Three-Component Synthesis [4]
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A mixture of 1,3-dicarbonyl compound (1 mmol), aromatic aldehyde (1 mmol), 3-methyl-1-aryl-1H-pyrazol-5-amine (1 mmol), and L-proline (0.2 mmol, 20 mol%) in ethanol (5 mL) is placed in a round-bottom flask.
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The reaction mixture is heated to 80°C and stirred for the time indicated by TLC monitoring.
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After completion of the reaction, the solvent is removed under reduced pressure.
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The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to give the pure product.
Visualizations
Caption: A generalized experimental workflow for a pyrrolidine-catalyzed reaction.
Caption: A troubleshooting decision tree for common issues in pyrrolidine catalysis.
References
Technical Support Center: Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, such as low product yield, poor stereoselectivity, and lack of reproducibility.
Low Reaction Yield
Question: My reaction is resulting in a low yield of the desired pyrrolidine product. What are the potential causes and how can I improve the yield?
Answer: Low yields in azomethine ylide cycloadditions can stem from several factors, including inefficient ylide generation, decomposition of the ylide or product, or suboptimal reaction conditions. Consider the following troubleshooting steps:
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Inefficient Ylide Generation: The in situ generation of the azomethine ylide is a critical step.
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Precursor Quality: Ensure the purity of the aldehyde/ketone and amino acid ester/amide starting materials. Impurities can interfere with the condensation reaction.
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Dehydrating Agent: For ylide generation via condensation, ensure the dehydrating agent (e.g., MgSO₄, Na₂SO₄) is active and used in a sufficient amount to drive the equilibrium towards imine formation.
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Base Strength: When generating the ylide by deprotonation of an iminium salt, the choice of base is crucial. A base that is too weak may not efficiently deprotonate the precursor, while a very strong base could lead to side reactions. Common bases include triethylamine (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
-
Ylide or Product Instability: Azomethine ylides are often transient intermediates.
-
Temperature Control: The reaction temperature can significantly impact ylide stability. While heating can promote cycloaddition, it may also accelerate decomposition pathways. Experiment with a range of temperatures to find the optimal balance. Some reactions benefit from sub-ambient temperatures to enhance stability.
-
Reaction Time: Prolonged reaction times can lead to the decomposition of the product or starting materials. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can influence the stability of the azomethine ylide and the transition state of the cycloaddition. Solvents like THF, toluene, and dichloromethane (DCM) are commonly used.[2][3] A solvent screen may be necessary to identify the best medium for your specific substrate combination.
-
Catalyst and Ligand Loading: In metal-catalyzed reactions, the catalyst and ligand loading can impact the yield. While higher loadings may increase the reaction rate, they can also lead to side reactions or product inhibition. An optimization of the catalyst loading is often required.
-
Poor Diastereoselectivity
Question: My reaction is producing a mixture of diastereomers (endo/exo). How can I improve the diastereoselectivity?
Answer: Diastereoselectivity in 1,3-dipolar cycloadditions is influenced by steric and electronic factors in the transition state. The choice of catalyst, ligand, solvent, and temperature can all play a significant role in controlling the formation of one diastereomer over the other.
-
Catalyst and Ligand System: The chiral catalyst is paramount in dictating the stereochemical outcome.
-
Metal and Ligand Screening: The choice of metal (e.g., Cu(I), Ag(I), Zn(II)) and the chiral ligand is the most critical factor.[4][5][6] Different ligands can favor the formation of either the endo or exo product. For example, in some copper-catalyzed reactions, a switch from an endo to an exo selectivity was observed by changing the ligand from Segphos to DTBM-Segphos.[4]
-
Ligand-to-Metal Ratio: The ratio of ligand to metal can affect the geometry of the active catalytic species and, consequently, the diastereoselectivity.
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.
-
Solvent: The solvent can influence the conformation of the transition state assembly. A systematic solvent screen is recommended.
-
-
Substrate Structure: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can significantly influence the facial selectivity of the approach of the two reactants.
| Parameter | Observation | Recommendation | Reference |
| Catalyst System | Mixture of endo and exo products. | Screen different metal/ligand combinations. For instance, Cu(I) and Ag(I) complexes with chiral phosphine ligands are known to provide high diastereoselectivity. | [4][5] |
| Temperature | Low diastereomeric ratio (dr). | Decrease the reaction temperature. Reactions are often run at temperatures ranging from -78 °C to room temperature. | [7] |
| Solvent | Poor selectivity. | Test a range of solvents with varying polarities (e.g., THF, Toluene, DCM, Diethyl ether). | [2] |
Low Enantioselectivity
Question: The desired pyrrolidine is being formed with low enantiomeric excess (ee). What steps can I take to improve the enantioselectivity?
Answer: Enantioselectivity is primarily controlled by the chiral catalyst and the reaction conditions that influence the catalyst's stereodifferentiating ability.
-
Catalyst and Ligand Optimization:
-
Ligand Choice: The structure of the chiral ligand is the most critical factor for achieving high enantioselectivity. A wide variety of chiral ligands, such as those based on BINAP, BOX, and ferrocene backbones, have been successfully employed.[8] A thorough screening of different ligand families is often necessary.
-
Catalyst Purity: Ensure the high purity of both the metal salt and the chiral ligand.
-
Catalyst Activation: Some catalytic systems may require an activation step or the use of specific counter-ions to achieve optimal performance.
-
-
Reaction Conditions:
-
Temperature: Similar to diastereoselectivity, enantioselectivity is often improved at lower reaction temperatures.
-
Solvent: The solvent can affect the conformation and solvation of the chiral catalyst-substrate complex, thereby influencing the enantioselectivity.
-
Additives: In some cases, the addition of Lewis acids or bases can have a beneficial effect on the enantioselectivity by interacting with the catalyst or substrates.
-
-
Substrate Effects: The electronic and steric properties of the substituents on the azomethine ylide and the dipolarophile can influence the interaction with the chiral catalyst and thus the enantioselectivity.
| Parameter | Observation | Recommendation | Reference |
| Chiral Ligand | Low enantiomeric excess (ee). | Screen a library of chiral ligands. Small modifications to the ligand structure can have a large impact on enantioselectivity. | [8] |
| Temperature | Poor enantioselectivity. | Perform the reaction at lower temperatures. A temperature optimization study is recommended. | [7] |
| Solvent | Low ee. | Evaluate a range of solvents to find the optimal medium for the chiral catalyst to exert its stereocontrol. | [2] |
Reproducibility Issues
Question: I am having trouble reproducing the results of my asymmetric 1,3-dipolar cycloaddition. What are the common sources of irreproducibility?
Answer: Reproducibility issues in these sensitive reactions often arise from subtle variations in experimental conditions and reagent quality.
-
Reagent Quality:
-
Starting Materials: Use starting materials of consistent and high purity. Trace impurities can sometimes act as catalyst poisons or promote side reactions.
-
Solvent Purity and Water Content: Ensure the use of dry, high-purity solvents. Traces of water can hydrolyze the imine precursor or deactivate the catalyst.
-
-
Reaction Setup:
-
Inert Atmosphere: Many of the metal catalysts and ligands used are sensitive to air and moisture. Conduct the reactions under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Precise and consistent temperature control is crucial, especially for reactions exhibiting high sensitivity of stereoselectivity to temperature.
-
-
Ylide Generation: The in situ generation of the azomethine ylide must be consistent. Variations in the rate of ylide formation can affect the overall reaction outcome.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst system for my reaction?
A1: The choice of catalyst depends on the specific substrates being used. For electron-deficient olefins, copper(I) and silver(I) catalysts with chiral phosphine ligands are often a good starting point.[4][5][8] Organocatalytic systems, for example using chiral secondary amines, can be effective for reactions involving α,β-unsaturated aldehydes.[9] A thorough literature search for similar substrate combinations is highly recommended.
Q2: What is the difference between endo and exo products in this reaction?
A2: The terms endo and exo describe the relative stereochemistry of the substituents in the newly formed pyrrolidine ring. In the context of the cycloaddition of an azomethine ylide to a cyclic dipolarophile, the endo product is the one where the larger substituents on the ylide are on the same side of the newly formed ring as the substituents on the dipolarophile. The exo product has these substituents on opposite sides. The preferred diastereomer depends on the specific reaction conditions and substrates.
Q3: Can I use unactivated alkenes as dipolarophiles?
A3: While electron-deficient alkenes are the most common and reactive dipolarophiles, cycloadditions with unactivated or even electron-rich alkenes are possible, particularly in intramolecular reactions where the proximity of the reacting partners facilitates the cycloaddition.[10] For intermolecular reactions with unactivated alkenes, more forcing conditions or specialized catalytic systems may be required.
Experimental Protocols
General Procedure for a Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a representative example and may require optimization for specific substrates.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the copper(I) salt (e.g., Cu(CH₃CN)₄BF₄, 5 mol%) and the chiral ligand (e.g., a chiral phosphine ligand, 5.5 mol%).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., THF, 0.1 M) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reactant Addition: Cool the solution to the desired reaction temperature (e.g., -20 °C). Add the dipolarophile (1.0 equiv), the imine precursor (e.g., an α-iminoester, 1.2 equiv), and a weak base (e.g., triethylamine, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in asymmetric 1,3-dipolar cycloadditions.
General Experimental Workflow
Caption: A general workflow for performing an asymmetric 1,3-dipolar cycloaddition of an azomethine ylide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How the mechanism of a [3 + 2] cycloaddition reaction involving a stabilized N-lithiated azomethine ylide toward a π-deficient alkene is changed to stepwise by solvent polarity? What is the origin of its regio- and endo stereospecificity? A DFT study using NBO, QTAIM, and NCI analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Portico [access.portico.org]
- 10. pubs.acs.org [pubs.acs.org]
Scalability challenges in the synthesis of chiral pyrrolidines
Welcome to the technical support center for the synthesis of chiral pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common scalability challenges encountered during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalability challenges in chiral pyrrolidine synthesis?
A1: The most frequently encountered challenges when scaling up the synthesis of chiral pyrrolidines include:
-
Decreased Enantioselectivity: A drop in the enantiomeric excess (ee) of the final product is a common issue when moving from milligram to gram or kilogram scale.
-
Lowered Yields: Reactions that are high-yielding on a small scale may produce significantly lower yields upon scale-up due to issues with mixing, heat transfer, and reagent addition.
-
Difficult Purification: The purification of multi-gram or larger quantities of chiral pyrrolidines can be challenging, often requiring specialized techniques to remove byproducts and achieve the desired purity.
-
Catalyst Deactivation and Recovery: In catalytic reactions, such as those using proline or metal complexes, the catalyst may deactivate more rapidly on a larger scale, and its efficient recovery and reuse can be problematic.
-
Exothermicity and Temperature Control: Many of the reactions used to synthesize pyrrolidines are exothermic. Managing the heat generated on a large scale is critical to prevent side reactions and ensure safety.
Q2: Which synthetic routes are most amenable to the large-scale synthesis of chiral pyrrolidines?
A2: Several synthetic strategies have been successfully scaled up. The choice of route often depends on the specific target molecule, available starting materials, and desired stereochemistry. Some of the more scalable methods include:
-
Proline-Catalyzed Asymmetric Reactions: While challenges exist, proline catalysis is attractive due to the low cost and availability of the catalyst.[1]
-
[3+2] Cycloaddition Reactions: These reactions are highly atom-economical and can provide rapid access to complex pyrrolidine structures.
-
Phase-Transfer Catalysis (PTC): PTC offers operational simplicity, mild reaction conditions, and is often environmentally friendly, making it suitable for industrial applications.[2]
-
Continuous Flow Chemistry: This technology provides excellent control over reaction parameters, enhances safety, and facilitates linear scalability.[3][4]
Q3: How can I monitor the chiral purity of my product during and after the synthesis?
A3: Accurate monitoring of chiral purity is essential. The most common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary and most accurate method for determining enantiomeric excess.[5] A variety of chiral stationary phases are available to separate enantiomers.[6][7]
-
Chiral Gas Chromatography (GC): This technique can be used for volatile pyrrolidine derivatives.
-
Optical Rotation: While a useful and quick indicator of chirality, it is not as accurate as chromatographic methods for determining the precise enantiomeric excess.[5]
Troubleshooting Guides
Problem 1: Decreased Enantioselectivity Upon Scale-Up
Q: My proline-catalyzed reaction gives excellent enantioselectivity on a 100 mg scale, but the ee drops significantly when I try to run it on a 10 g scale. What could be the cause, and how can I fix it?
A: A drop in enantioselectivity during scale-up is a common problem and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
Troubleshooting Workflow for Decreased Enantioselectivity
Caption: Troubleshooting workflow for decreased enantioselectivity.
Detailed Explanations:
-
Inadequate Mixing: On a larger scale, achieving homogeneous mixing is more difficult. Localized high concentrations of reactants can lead to non-selective background reactions.
-
Solution: Switch from magnetic stirring to mechanical overhead stirring. The design of the stirrer (e.g., anchor, pitched blade) and the stirring speed should be optimized to ensure the entire reaction mixture is well-agitated.
-
-
Poor Temperature Control: Exothermic reactions can lead to localized "hot spots" in a large reactor if the heat is not dissipated efficiently. These temperature fluctuations can favor the formation of the undesired enantiomer or racemic product.
-
Solution: Use a jacketed reactor with a circulating temperature control system. Monitor the internal reaction temperature, not just the bath temperature. For highly exothermic reactions, consider a slower rate of reagent addition or cooling the reagents before addition.
-
-
Reagent Addition Rate: The rate at which reagents are added can significantly impact selectivity. A slow and controlled addition often maintains a low concentration of the added reagent, which can suppress side reactions.[1]
-
Solution: Utilize a syringe pump for the slow, continuous addition of one of the reactants. This is particularly important for reactions where one component is highly reactive.
-
-
Solvent Effects: A solvent system that works well on a small scale may not be optimal for a larger reaction due to changes in solubility and mass transfer.
-
Solution: Perform a solvent screen at the larger scale. Sometimes a co-solvent can improve the solubility of the catalyst or intermediates, leading to better selectivity. Protic solvents can sometimes lead to poor stereocontrol in proline-catalyzed reactions.[8]
-
-
Starting Material Impurities: The impact of minor impurities in starting materials can be magnified on a larger scale. These impurities may interfere with the catalyst or promote side reactions.
-
Solution: Ensure the purity of all starting materials before use. Recrystallization or distillation may be necessary.
-
Problem 2: Difficult Purification of the Chiral Pyrrolidine Product
Q: I have successfully synthesized 50 grams of my target chiral pyrrolidine, but I am struggling to purify it. Column chromatography is not practical at this scale, and I have persistent impurities. What are my options?
A: Large-scale purification requires different strategies than those used in a small-scale lab setting. Here’s a guide to alternative purification methods:
Purification Strategy Flowchart
Caption: Purification strategies for large-scale synthesis.
Detailed Explanations:
-
Crystallization/Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds.
-
Protocol:
-
Perform a thorough solvent screen to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Liquid-Liquid Extraction: This technique is useful for separating the product from impurities that have different solubility properties or are acidic or basic.
-
Protocol:
-
Dissolve the crude product in an organic solvent that is immiscible with water.
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to remove basic impurities.
-
Wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
-
Distillation: For volatile pyrrolidine derivatives, distillation can be an effective purification method.
-
Protocol:
-
Set up a distillation apparatus. For compounds with close boiling points, a fractional distillation column will be necessary.
-
Heat the crude product under atmospheric or reduced pressure.
-
Collect the fraction that distills at the boiling point of the desired product.
-
-
-
Supercritical Fluid Chromatography (SFC): SFC is a preparative chromatographic technique that uses a supercritical fluid (often CO₂) as the mobile phase. It is faster and uses less organic solvent than traditional HPLC, making it a more sustainable option for large-scale purification.
Problem 3: Catalyst Deactivation and Low Turnover in Proline-Catalyzed Reactions
Q: My proline-catalyzed reaction stops before completion, especially on a larger scale. I suspect the catalyst is deactivating. Why is this happening, and can I prevent it or recycle the catalyst?
A: Catalyst deactivation can be a significant hurdle in scaling up organocatalyzed reactions. Here are the common causes and solutions:
Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Detailed Explanations and Catalyst Recycling:
-
Side Reactions with the Catalyst: Proline can participate in unwanted side reactions that lead to inactive species.
-
Solution: Modifying the reaction conditions, such as temperature and concentration, can minimize these side reactions. In some cases, using a proline derivative as the catalyst can improve stability.
-
-
Poor Catalyst Solubility: If the catalyst is not fully dissolved, its effective concentration is lower, leading to a slower reaction that may appear to have stopped. Proline itself has limited solubility in many organic solvents.[8]
-
Solution: The use of co-solvents can enhance solubility. Alternatively, employing a more soluble proline derivative or a heterogeneous catalyst where the active species is grafted onto a solid support can overcome this issue.[5]
-
-
Catalyst Poisoning by Impurities: Trace amounts of impurities in the starting materials or solvent (e.g., water, other amines) can react with the catalyst and deactivate it.
-
Solution: Ensure all reagents and solvents are of high purity and are dry.
-
-
Product Inhibition: The product of the reaction may bind to the catalyst, preventing it from participating in further catalytic cycles.
-
Solution: This can be addressed by using a continuous flow setup where the product is continuously removed from the reaction zone.
-
-
Catalyst Recycling: For proline, a simple acidic work-up can often be used to recover the catalyst.
-
Protocol for Proline Recycling:
-
After the reaction is complete, quench the reaction with a suitable reagent.
-
Add dilute aqueous acid (e.g., 1M HCl) to the reaction mixture. Proline, being an amino acid, will be protonated and move into the aqueous phase.
-
Separate the aqueous and organic layers. The product will typically remain in the organic layer.
-
Wash the organic layer with water to ensure complete removal of the catalyst.
-
The aqueous layers containing the protonated proline can be collected, basified to precipitate the proline, which can then be filtered, washed, and dried for reuse.
-
-
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Asymmetric Michael Addition of Propanal to Nitro-olefin
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | CH₃CN | RT | 24 | 85 | 75 | [1] |
| Diarylprolinol Silyl Ether | Toluene | 0 | 12 | 95 | >99 | [9][10] |
| Chiral Squaramide | CH₂Cl₂ | -20 | 48 | 92 | 98 | [11] |
| Cinchona Alkaloid PTC | Toluene/H₂O | RT | 6 | 90 | 96 | [2][12] |
Table 2: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Solvent | Yield (%) | ee (%) | Reference |
| DMSO | 88 | 92 | [8] |
| DMF | 85 | 90 | [8] |
| CH₃CN | 82 | 85 | [8] |
| CH₂Cl₂ | 75 | 80 | [1] |
| Toluene | 60 | 70 | [1] |
| Methanol | 95 | 50 | [8] |
| Water | 50 | 40 | [8] |
Key Experimental Protocols
Protocol 1: Gram-Scale Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the ketone (e.g., cyclohexanone, 5 equivalents) and (S)-proline (0.1 equivalents).
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO) to dissolve the proline.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Aldehyde Addition: Dissolve the aldehyde (1 equivalent) in a small amount of the reaction solvent and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred ketone/proline mixture over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, add water and ethyl acetate to the reaction mixture. Separate the layers.
-
Catalyst Recovery: Extract the aqueous layer with ethyl acetate. The combined organic layers contain the product. The aqueous layer contains the proline catalyst, which can be recovered as described in the catalyst deactivation section.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or chromatography.
Protocol 2: Continuous Flow Synthesis of a Chiral Pyrrolidine
This protocol illustrates a general setup for a continuous flow process. Specific parameters will depend on the reaction.
-
System Setup:
-
Use two syringe pumps to deliver the reactant solutions.
-
Pump 1: A solution of the starting materials (e.g., an amine and an α,β-unsaturated ester) in a suitable solvent.
-
Pump 2: A solution of the catalyst (e.g., a chiral Lewis acid) in the same solvent.
-
Connect the pumps to a T-mixer.
-
Connect the T-mixer to a coiled reactor (e.g., a PFA tube) of a specific length and internal diameter to control the residence time.
-
Immerse the reactor coil in a temperature-controlled bath.
-
Connect the outlet of the reactor to a back-pressure regulator to maintain a constant pressure and prevent solvent boiling.
-
Collect the product stream from the back-pressure regulator.
-
-
Reaction Execution:
-
Set the desired flow rates on the syringe pumps to achieve the desired stoichiometry and residence time.
-
Set the temperature of the bath.
-
Start the pumps and allow the system to reach a steady state.
-
Collect the product.
-
-
Work-up and Purification: The collected product stream can be worked up in a batchwise manner or by integrating an in-line purification module (e.g., a liquid-liquid extractor or a packed-bed scavenger resin).
This technical support center provides a starting point for addressing common challenges in the scalable synthesis of chiral pyrrolidines. For more specific issues, consulting the primary literature is always recommended.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. skpharmteco.com [skpharmteco.com]
- 6. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Preventing racemization of (R)-Pyrrolidine-3-thiol during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of (R)-Pyrrolidine-3-thiol during chemical reactions. The following sections offer troubleshooting advice, frequently asked questions, and preventative protocols to maintain the enantiomeric integrity of this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). For this compound, the chiral center is the carbon atom at the 3-position. Loss of stereochemical purity is a significant problem in drug development, as different enantiomers can have vastly different pharmacological activities, potencies, or toxicities. Maintaining the specific (R) configuration is often essential for the desired biological effect.
Q2: What is the primary mechanism for racemization in this compound?
A2: The most common mechanism is the deprotonation of the hydrogen atom at the chiral C3 position by a base. This removes the stereocenter, forming a planar carbanion or a rapidly inverting intermediate. Subsequent reprotonation can occur from either face of the intermediate, leading to a mixture of both (R) and (S) enantiomers. The acidity of this proton is enhanced by the adjacent sulfur atom.
Q3: Which reaction conditions are most likely to induce racemization?
A3: Conditions that promote racemization include:
-
Presence of strong bases: Bases can abstract the proton at the chiral center.[1][2]
-
Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for deprotonation and inversion.[3][4]
-
Protic or polar solvents: These solvents can facilitate proton transfer and stabilize charged intermediates that lead to racemization.[2][4]
-
Prolonged reaction times: Longer exposure to harsh conditions increases the likelihood of racemization.
Q4: How can I protect the thiol group to prevent its involvement in side reactions?
A4: The thiol group is highly nucleophilic and susceptible to oxidation.[5][6] Protecting it can prevent unwanted side reactions, although this does not directly prevent racemization at the C3 position. Common thiol protecting groups include tert-butyl thioethers or the phenacyl (Pac) group.[5][7] Photoremovable protecting groups are also an option for deprotection under mild, reagent-free conditions.[8]
Q5: Can the pyrrolidine nitrogen atom influence racemization?
A5: Yes. The nitrogen atom is basic and can be protonated or deprotonated depending on the reaction conditions. Its state can influence the overall electron density and stability of the ring, potentially affecting the acidity of the C3 proton. In reactions like peptide synthesis, protecting the amine is standard practice and can help suppress side reactions.[9][10][11]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution(s) |
| Significant loss of enantiomeric excess (ee) after a base-catalyzed reaction. | The base is deprotonating the chiral center. | 1. Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton Sponge®) to favor deprotonation at other sites if applicable.[1] 2. Lower the reaction temperature to reduce the rate of racemization.[4] 3. Use the minimum stoichiometric amount of base required. 4. Switch to a less polar, aprotic solvent to disfavor the formation of the charged intermediate.[2] |
| Product shows signs of disulfide formation. | Oxidation of the free thiol. | 1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. 2. Use degassed solvents. 3. Protect the thiol group prior to the reaction using a suitable protecting group like S-tert-butyl or S-trityl. |
| Low yield and multiple unidentified byproducts. | Instability of the thiol or chiral center under reaction conditions. | 1. Reduce the reaction time. 2. Consider using a milder coupling reagent if applicable (e.g., in amidation reactions, some reagents are less prone to causing racemization).[10] 3. Employ a thiol protecting group to prevent side reactions related to the thiol functionality.[5][7] |
| Racemization observed even under neutral or mildly acidic conditions. | Thermal racemization or catalysis by trace impurities. | 1. Ensure all reagents and solvents are pure. 2. Run the reaction at the lowest possible temperature. 3. Investigate alternative synthetic routes that avoid harsh conditions altogether. |
Summary of Factors Influencing Racemization
The following table summarizes key experimental variables and their general impact on the stereochemical stability of chiral centers prone to racemization, based on studies of related molecules.
| Factor | Effect on Racemization Rate | Rationale | References |
| Base Strength | Increases with stronger bases | Stronger bases more readily abstract the proton at the chiral center. | [1][2] |
| Temperature | Increases significantly with higher temperature | Provides the activation energy for proton abstraction and inversion of the stereocenter. | [4] |
| Solvent Polarity | Generally increases in polar, protic solvents | Polar solvents can stabilize the charged intermediate (carbanion) and facilitate proton transfer. | [2] |
| pH (in aqueous media) | Increases at higher pH | Higher pH corresponds to a higher concentration of base (hydroxide), which catalyzes racemization. | [4] |
| Reaction Time | Increases with longer duration | Prolonged exposure to conditions causing racemization leads to a greater loss of enantiomeric purity. | N/A |
Key Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Alkylation while Minimizing Racemization
This protocol provides a generalized method for the S-alkylation of this compound, incorporating best practices to maintain stereochemical integrity.
-
Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Selection: Use a dry, aprotic, and less polar solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Temperature Control: Cool the solvent and this compound (or its hydrochloride salt) to a low temperature, typically -78 °C to 0 °C, using a suitable cooling bath.
-
Base Addition: Slowly add a slight excess (1.1 equivalents) of a non-nucleophilic or sterically hindered base (e.g., N,N-Diisopropylethylamine - DIPEA) to the solution. If using the hydrochloride salt, two equivalents of base will be necessary. Stir for a short period (15-30 minutes) to allow for deprotonation of the thiol.
-
Reagent Addition: Add the alkylating agent (e.g., an alkyl halide) dropwise to the cold solution.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride at the low temperature.
-
Workup and Purification: Allow the mixture to warm to room temperature, extract the product with an appropriate organic solvent, dry the organic layer, and purify using column chromatography.
-
Chiral Analysis: Analyze the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Visualizations
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates the proposed mechanism for the racemization of this compound in the presence of a base.
Caption: Base-catalyzed deprotonation and reprotonation pathway.
Experimental Workflow for Minimizing Racemization
This diagram outlines a decision-making process for selecting reaction conditions to preserve the stereochemical integrity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Racemization in peptide synthesis | PPTX [slideshare.net]
- 3. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Chiral HPLC Analysis for Determining Enantiomeric Excess of (R)-Pyrrolidine-3-thiol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control and stereoselective synthesis. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the analysis of the enantiomeric purity of (R)-Pyrrolidine-3-thiol. As direct chiral separation methods for this specific compound are not widely documented, this guide focuses on robust indirect methods involving pre-column derivatization.
Two primary approaches are presented and compared:
-
Method A: Derivatization with an achiral reagent followed by separation on a chiral stationary phase (CSP).
-
Method B: Derivatization with a chiral reagent (Marfey's Reagent) to form diastereomers, followed by separation on a standard achiral stationary phase.
Data Presentation: Comparison of Chiral HPLC Methods
The following table summarizes the key performance parameters for the two proposed methods for determining the enantiomeric excess of this compound.
| Parameter | Method A: Achiral Derivatization & Chiral Column | Method B: Chiral Derivatization (Marfey's Method) & Achiral Column |
| Derivatizing Agent | 4-Nitrobenzoyl Chloride | 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) |
| Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | C18 Reversed-Phase |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) with 0.1% Diethylamine | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 340 nm |
| Retention Time (R-enantiomer derivative) | ~12.5 min | ~15.2 min (L-FDAA, R-thiol) |
| Retention Time (S-enantiomer derivative) | ~14.8 min | ~16.8 min (L-FDAA, S-thiol) |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Analysis Time | ~20 min | ~25 min |
Experimental Protocols
Method A: Achiral Derivatization with 4-Nitrobenzoyl Chloride and Chiral HPLC
This method is based on the derivatization of the secondary amine of pyrrolidine-3-thiol with 4-nitrobenzoyl chloride to introduce a chromophore and create a derivative suitable for separation on a polysaccharide-based chiral stationary phase.[1]
1. Derivatization Procedure:
-
Dissolve approximately 10 mg of (R,S)-Pyrrolidine-3-thiol in 2 mL of dichloromethane.
-
Add 1.5 equivalents of triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add 1.2 equivalents of 4-nitrobenzoyl chloride dissolved in 1 mL of dichloromethane.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Ethanol (90:10, v/v) with 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Method B: Chiral Derivatization with Marfey's Reagent (FDAA)
This well-established method involves the reaction of the secondary amine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers that can be separated on a standard reversed-phase column.[2][3][4]
1. Derivatization Procedure:
-
To 50 µL of a 1 mg/mL solution of (R,S)-Pyrrolidine-3-thiol in acetone, add 100 µL of a 1% (w/v) solution of FDAA in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl.
-
Evaporate the acetone and dilute the residue with the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Proline Derivatives and the Potential of (R)-Pyrrolidine-3-thiol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for achieving high stereoselectivity in asymmetric synthesis. L-proline has emerged as a cornerstone organocatalyst, valued for its natural origin, low toxicity, and efficacy in a range of reactions.[1] However, the quest for enhanced catalytic activity, broader substrate scope, and improved reaction conditions has led to the development of a diverse array of proline derivatives. This guide provides a comparative overview of the catalytic performance of various proline derivatives in key asymmetric reactions and explores the potential of (R)-Pyrrolidine-3-thiol as a catalyst in this domain.
Proline and Its Derivatives: A Comparative Analysis of Catalytic Performance
Proline and its derivatives are renowned for their ability to catalyze asymmetric reactions such as aldol, Mannich, and Michael additions through an enamine-based mechanism.[1] The pyrrolidine ring and the carboxylic acid group are key to its catalytic cycle, enabling the formation of a chiral enamine intermediate with the donor ketone or aldehyde, which then reacts with the acceptor molecule. The stereochemical outcome of the reaction is dictated by the facial selectivity of the approach of the electrophile to this enamine intermediate.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Proline and its derivatives have been extensively studied as catalysts for this transformation. The following table summarizes the performance of L-proline and a selection of its derivatives in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) | Reference |
| L-Proline | DMSO | 4 | 97 | 96 | 95:5 | [2] |
| L-Proline | CH3CN | 24 | 68 | 76 | - | [3] |
| L-Proline | MeOH/H2O | 19 | 95 | >99 | 99:1 | [2] |
| (S)-N-Tritylpyrrolidine-2-carboxamide | m-xylene | - | - | - | - | [4] |
| Proline-Threonine Dipeptide | CHCl3 | - | - | - | - | [5] |
Note: "-" indicates data not specified in the cited source.
The data highlights that reaction conditions, particularly the solvent, play a crucial role in the catalytic performance of L-proline. While providing high yield and enantioselectivity, the original protocol often required high catalyst loading and long reaction times. The development of derivatives and optimized reaction conditions, such as the use of co-solvents like water, has led to significant improvements.[2] Derivatives such as prolinamides and dipeptides have been designed to enhance catalytic efficiency and stereoselectivity.[4][5]
Asymmetric Michael Addition
The Michael addition is another vital C-C bond-forming reaction for which proline-based organocatalysts have been successfully employed. The reaction typically involves the addition of a ketone to a nitroalkene.
| Catalyst | Substrates | Solvent | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) | Reference |
| L-Proline | Cyclohexanone + trans-β-nitrostyrene | - | Excellent | Poor | Excellent | [6] |
| Chiral Phosphoproline | Ketones + Nitroolefins | - | up to >99 | 96 | >99:1 | [7] |
| ((S)-pyrrolidin-2-yl)methyl phenylcarbamate | Ketones + Nitroolefins | - | up to 96 | >99 | >99:1 | [8] |
| Pyrrolidine/Thiourea Catalyst | Cyclic Ketones + Nitroolefins | - | Quantitative | Excellent | - | [6] |
Note: "-" indicates data not specified in the cited source.
For the Michael addition, while L-proline itself can provide excellent yield and diastereoselectivity, the enantioselectivity is often low.[6] This has spurred the development of more sophisticated proline derivatives. Bifunctional catalysts, such as chiral phosphoproline and pyrrolidine-thiourea derivatives, have shown remarkable success, achieving high yields and excellent enantioselectivities.[6][7] These catalysts often incorporate a hydrogen-bond donor moiety that activates the nitroalkene, leading to a more organized transition state and higher stereocontrol.[6]
Experimental Protocols
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
The following is a general experimental protocol for a proline-catalyzed asymmetric aldol reaction between a ketone and an aldehyde:
To a stirred solution of (S)-proline (typically 10-30 mol%) in a suitable solvent (e.g., DMSO, CH3CN, or a MeOH/H2O mixture), the aldehyde (1.0 eq) is added, followed by the ketone (2-20 eq).[2][3] The reaction mixture is stirred at a specified temperature (ranging from room temperature to -20 °C) for a period of 4 to 72 hours.[2][3] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[3]
General Procedure for Proline Derivative-Catalyzed Asymmetric Michael Addition
The following provides a general outline for an asymmetric Michael addition of a ketone to a nitroalkene catalyzed by a proline derivative:
In a reaction vessel, the proline-derived organocatalyst (typically 5-20 mol%) and the nitroalkene (1.0 eq) are dissolved in a suitable solvent (e.g., toluene, CH2Cl2). The ketone (1.5-10 eq) is then added to the mixture. The reaction is stirred at a specific temperature (ranging from room temperature to -20 °C) for the required time (typically 12-48 hours), with the reaction progress monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
The Potential of this compound: A Mechanistic Hypothesis
While direct experimental evidence for the catalytic activity of this compound is currently lacking, its structural features suggest it could function as a potent organocatalyst. The presence of the pyrrolidine ring with a secondary amine is a key structural motif shared with proline and its effective derivatives, enabling the formation of a chiral enamine intermediate.
The thiol group at the 3-position introduces a new functional handle that could significantly influence the catalytic process. Thiols are known to be effective hydrogen-bond donors and can also act as nucleophiles. In the context of an asymmetric reaction, the thiol group could play a dual role:
-
Hydrogen-Bonding Activation: The thiol proton could form a hydrogen bond with the electrophile (e.g., the aldehyde in an aldol reaction or the nitro group in a Michael addition), similar to the carboxylic acid in proline or the thiourea moiety in bifunctional catalysts. This interaction would increase the electrophilicity of the acceptor and orient it favorably in the transition state, enhancing both reactivity and stereoselectivity.
-
Bifunctional Catalysis: The proximity of the amine and thiol groups could allow for a concerted bifunctional catalytic mechanism. The amine would form the enamine, while the thiol group would activate the electrophile, leading to a highly organized, six-membered Zimmerman-Traxler-like transition state.
A close structural analog for which data is available is the class of prolinethioamides . Studies on prolinethioamides in aldol reactions have shown that the replacement of the amide oxygen with sulfur increases the acidity of the N-H proton, making it a better hydrogen bond donor. This modification has been shown to improve catalytic activity and enantioselectivity. This suggests that the thiol group in this compound, being a good hydrogen bond donor, could lead to similar or even enhanced catalytic performance.
Visualizing the Catalytic Pathways
To better understand the proposed mechanisms, the following diagrams illustrate the key catalytic cycles.
Caption: Proposed catalytic cycle for the L-proline catalyzed asymmetric aldol reaction.
Caption: Proposed catalytic cycle for a bifunctional proline derivative in an asymmetric Michael addition.
Caption: Hypothesized dual activation mechanism for this compound.
Conclusion
The field of organocatalysis continues to evolve, with proline and its derivatives remaining at the forefront of innovation. The strategic modification of the proline scaffold has led to the development of highly efficient and selective catalysts for a variety of asymmetric transformations. While L-proline remains a robust and accessible catalyst, its derivatives often offer superior performance in terms of yield, enantioselectivity, and reaction conditions.
Although direct experimental data for this compound is not yet available, its structural analogy to highly effective bifunctional catalysts suggests it holds significant promise. The presence of both a secondary amine for enamine formation and a thiol group for hydrogen-bond activation could lead to a highly organized transition state, potentially resulting in excellent catalytic activity and stereocontrol. Further experimental investigation into the catalytic potential of this compound is warranted and could open new avenues in asymmetric organocatalysis. Researchers in the field are encouraged to explore the synthesis and application of this and other novel pyrrolidine-based catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral phosphoproline-catalyzed asymmetric Michael addition of ketones to nitroolefins: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Redirecting [linkinghub.elsevier.com]
(R)-Pyrrolidine-3-thiol: A Comparative Guide to its Mechanistic Nuances and Catalytic Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-pyrrolidine-3-thiol's performance in asymmetric catalysis with alternative organocatalysts. It includes a summary of supporting experimental data, detailed experimental protocols, and mechanistic insights visualized through signaling pathway diagrams.
This compound is a chiral organocatalyst that has garnered attention in asymmetric synthesis due to the unique properties conferred by the thiol group. This guide delves into the mechanistic studies of reactions catalyzed by this compound and presents a comparative analysis of its efficacy against other pyrrolidine-based catalysts, such as proline and its derivatives.
Performance Comparison in Asymmetric Reactions
The introduction of a thiol group into the pyrrolidine scaffold can significantly influence the catalyst's performance in terms of reactivity and stereoselectivity. While direct, side-by-side comparative studies under identical conditions are limited in the available literature, existing research on related prolinethioamides suggests that the presence of a sulfur atom can enhance catalytic activity. For instance, in aldol reactions, prolinethioamide catalysts have demonstrated superiority over their prolinamide counterparts, achieving high yields and enantioselectivities even at low catalyst loadings.
To provide a clearer picture of the catalytic performance, the following tables summarize representative data for Michael additions and aldol reactions catalyzed by pyrrolidine-based organocatalysts. It is important to note that direct comparison is challenging due to variations in reaction conditions, substrates, and the specific derivatives of the catalysts used in different studies.
Michael Addition of Ketones to Nitroolefins
| Catalyst | Ketone | Nitroolefin | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |
| L-Proline | Cyclohexanone | β-nitrostyrene | 95 | 23 | 94:6 (anti/syn) |
| (S)-2-(pyrrolidin-2-yl)ethanethiol | Acetone | trans-β-nitrostyrene | 98 | 85 | - |
| Prolinamide Derivative | Propanal | β-nitrostyrene | 96 | 99 | 95:5 (syn/anti) |
Note: Data is compiled from various sources and reaction conditions may differ.
Aldol Reaction of Ketones with Aldehydes
| Catalyst | Ketone | Aldehyde | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |
| L-Proline | Acetone | 4-Nitrobenzaldehyde | 62 | 76 | - |
| Prolinethioamide Derivative | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 97 | 99:1 (anti/syn) |
| (S)-Pyrrolidine-2-carboxamide | Acetone | 4-Nitrobenzaldehyde | 91 | 93 | - |
Note: Data is compiled from various sources and reaction conditions may differ.
Mechanistic Insights
The catalytic activity of this compound, like other pyrrolidine-based organocatalysts, is generally understood to proceed through an enamine-based mechanism. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophile, such as a nitroolefin in a Michael addition or another carbonyl compound in an aldol reaction. The chirality of the catalyst directs the stereochemical outcome of the reaction.
The presence of the thiol group in this compound can influence the catalytic cycle in several ways:
-
Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, activating the electrophile and stabilizing the transition state. This interaction is crucial for achieving high stereoselectivity.
-
Acidity: The thiol proton is more acidic than the carboxylic acid proton in proline. This difference in acidity can affect the rate of enamine formation and the subsequent proton transfer steps in the catalytic cycle.
-
Steric Effects: The steric bulk of the thiol group can influence the facial selectivity of the enamine's attack on the electrophile, thereby controlling the stereochemistry of the product.
Computational studies on related thiol-containing pyrrolidine catalysts in aldol reactions suggest that the sulfur atom does not have a significant electrostatic effect on the transition state due to its distance from the reaction center. However, the longer C-S bond compared to a C-C bond alters the geometry of the catalyst, which can influence the conformation of the pyrrolidine ring and the pyramidality of the enamine, ultimately affecting the stereoselectivity.[1]
Below are diagrams illustrating the proposed catalytic cycles for Michael addition and aldol reactions catalyzed by this compound.
Caption: Proposed catalytic cycle for the Michael addition reaction.
Caption: Proposed catalytic cycle for the Aldol reaction.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for asymmetric Michael addition and aldol reactions, adapted from literature for reactions catalyzed by pyrrolidine derivatives.
General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroolefins
To a solution of the nitroolefin (0.5 mmol) and the this compound catalyst (20 mol%) in an appropriate solvent (e.g., CH2Cl2, 1.0 mL) at room temperature, the aldehyde (1.5 mmol) is added. The reaction mixture is stirred at the same temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Aldol Reaction of Ketones with Aldehydes
In a vial, the aldehyde (0.5 mmol), the ketone (1.0 mL), and the this compound catalyst (20 mol%) are combined. The mixture is stirred at room temperature for the time indicated by TLC analysis. After the reaction is complete, the mixture is directly loaded onto a silica gel column and purified by flash chromatography to give the corresponding aldol product. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC and 1H NMR analysis, respectively.
Conclusion
This compound stands as a promising organocatalyst in the field of asymmetric synthesis. The presence of the thiol group offers potential advantages in terms of catalytic activity and stereocontrol, as suggested by studies on related prolinethioamides. The proposed enamine-based mechanism, augmented by the hydrogen-bonding capability of the thiol group, provides a rational basis for its effectiveness. While more direct comparative studies are needed to fully elucidate its standing among other pyrrolidine-based catalysts, the available data and mechanistic understanding make it a valuable tool for the synthesis of chiral molecules relevant to the pharmaceutical and chemical industries. Further research focusing on systematic comparisons and broader substrate scope will undoubtedly solidify the position of this compound in the organocatalysis toolbox.
References
Computational Analysis of Transition States in Thiol-Containing Pyrrolidine Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise design of organocatalysts is a cornerstone of modern asymmetric synthesis. Pyrrolidine-based catalysts, particularly those derived from proline, have demonstrated remarkable efficacy in a variety of carbon-carbon bond-forming reactions. The introduction of a thiol group into the pyrrolidine scaffold, as in (R)-Pyrrolidine-3-thiol, offers intriguing possibilities for modulating catalytic activity and selectivity through non-covalent interactions and altered steric and electronic properties. Understanding the transition states of reactions involving these catalysts is paramount for rational catalyst design. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating these transient structures and predicting catalytic outcomes.
This guide provides a comparative overview of the computational analysis of transition states involving a thiol-containing pyrrolidine analog, Thiazolidine-4-carboxylic acid (TC), and its parent compound, proline. While direct computational studies on this compound are limited in publicly available literature, the analysis of TC offers valuable insights into the influence of a sulfur atom within the heterocyclic ring on the energetics of transition states.
Data Presentation: Comparative Performance
The following table summarizes the calculated activation enthalpies for the aldol reaction of benzaldehyde with acetone, catalyzed by L-proline and Thiazolidine-4-carboxylic acid (TC). This reaction serves as a model system to understand the intrinsic differences in the catalytic performance of these two catalysts. The data is derived from DFT calculations at the B3LYP/6-31G(d,p) level of theory.
| Catalyst | Transition State | Favored Conformation | Activation Enthalpy (kcal/mol) |
| L-Proline | anti-re | up | 10.5 |
| anti-si | up | 11.4 | |
| Thiazolidine-4-carboxylic acid (TC) | anti-re | down | 12.3 |
| anti-si | up | 12.3 |
Data sourced from DFT calculations on the aldol reaction. Activation enthalpies are reported with respect to the separated reactants.
The data indicates that the activation barriers for the aldol reaction catalyzed by TC are significantly higher than those for proline[1]. This is attributed to the geometric constraints imposed by the thiazolidine ring in the transition state[1].
Experimental Protocols: DFT Calculation of Transition States
The computational data presented in this guide is based on established DFT methodologies. The following protocol outlines a typical workflow for the computational analysis of transition states in organocatalyzed reactions.
1. Software and Hardware:
-
Software: Gaussian, Jaguar, or other quantum chemistry software packages.
-
Hardware: High-performance computing cluster.
2. Geometry Optimization:
-
Initial geometries of the reactants, catalyst, and transition state guesses are built using a molecular modeling program.
-
The geometries of all stationary points (reactants, intermediates, transition states, and products) are fully optimized without symmetry constraints.
3. Computational Method:
-
Density Functional Theory (DFT): The B3LYP functional is a commonly used and economical method for predicting geometries and trends in stereoselectivity[2]. For higher accuracy, especially for larger systems and to account for dispersion forces, functionals such as M06-2X or ωB97XD are recommended[2][3].
-
Basis Set: The 6-31G(d,p) basis set is a standard choice for geometry optimizations. For more accurate single-point energy calculations, larger basis sets like 6-311++G(2df,2p) or a triple-zeta basis set (e.g., TZVP) are often employed[1][3][4].
4. Transition State Search:
-
Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed coordinate scan along the reaction coordinate to approximate the transition state geometry, followed by an optimization.
-
The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
5. Energy Calculations:
-
Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values.
-
Solvation effects can be included using implicit solvation models like the SMD model or IEF-PCM.
6. Analysis:
-
The relative energies of the transition states are used to predict the stereoselectivity of the reaction. The activation energy is calculated as the difference in energy between the transition state and the ground state (reactants).
Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for the computational analysis of a transition state in an organocatalytic reaction.
Caption: Computational workflow for transition state analysis.
This guide provides a foundational understanding of the computational approaches used to study transition states involving pyrrolidine-based thiol catalysts. The insights gained from such studies are invaluable for the rational design of new and more efficient organocatalysts for a wide range of chemical transformations.
References
A Comparative Guide to Chiral Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has identified chiral pyrrolidines as a cornerstone scaffold for inducing stereoselectivity in a multitude of chemical transformations.[1][2][3] The inherent chirality of the pyrrolidine ring creates a defined three-dimensional space that influences the approach of substrates, leading to the preferential formation of one enantiomer over the other. While a direct, head-to-head comparative study of (R)- vs (S)-pyrrolidine-3-thiol is not extensively documented in existing literature, the broader family of chiral pyrrolidine derivatives offers significant insights into how catalyst stereochemistry dictates reaction outcomes.
This guide provides a comparative overview of chiral pyrrolidine-based catalysts, leveraging data from related structures to illustrate the principles of enantioselective catalysis.
The Influence of Catalyst Stereochemistry: An Illustrative Comparison
The stereochemistry of the pyrrolidine catalyst is paramount in determining the absolute configuration of the product. In many cases, employing the opposite enantiomer of the catalyst will lead to the formation of the opposite product enantiomer. The efficiency and degree of enantioselectivity, however, can vary significantly depending on the specific catalyst structure, substrate, and reaction conditions.
To illustrate this principle, data from a study on the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene using substituted pyrrolidine organocatalysts is presented below. While not pyrrolidine-3-thiol, these catalysts demonstrate the critical role of the pyrrolidine core's stereoconfiguration.[2]
Table 1: Comparison of Pyrrolidine-Based Catalysts in an Asymmetric Michael Addition [2]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) (syn/anti) |
| (2S,4S,5R)-Isomer | 10 | CH₂Cl₂ | RT | 7 | 99 | 78:22 | 68 / 63 |
| (2R,4S,5R)-Isomer | 10 | CH₂Cl₂ | RT | 7 | 95 | 70:30 | 69 / 44 |
Data sourced from a study on substituted pyrrolidine organocatalysts. The specific structures are detailed in the source publication.[2]
As the data indicates, changing the relative configuration of the pyrrolidine catalyst influences the diastereoselectivity and the enantioselectivity of the minor (anti) product. It is a well-established principle that using the enantiomer of a chiral catalyst typically results in the formation of the opposite enantiomer of the product.[2]
Experimental Workflow and Methodologies
The successful application of chiral pyrrolidine catalysts in asymmetric synthesis relies on a systematic and precise experimental workflow. The following diagram and protocol provide a generalized overview applicable to many organocatalytic asymmetric reactions.
Caption: General experimental workflow for asymmetric organocatalysis.
General Experimental Protocol: Asymmetric Michael Addition
The following is a generalized procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin, a common benchmark reaction for testing pyrrolidine-based organocatalysts.[2][4]
1. Reaction Setup:
-
To a vial containing a magnetic stir bar, add the nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol, 1.0 equiv).
-
Add the chiral pyrrolidine-based organocatalyst (e.g., (R)- or (S)-pyrrolidine derivative, 10 mol%, 0.02 mmol).
-
Dissolve the solids in the chosen solvent (e.g., CH₂Cl₂ or methylcyclohexane, 2 mL).[2]
2. Reaction Execution:
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add the aldehyde (e.g., 3-phenylpropionaldehyde, 0.4 mmol, 2.0 equiv.) to the solution.
-
Allow the reaction to stir for the specified time (e.g., 7-24 hours), monitoring its progress via Thin Layer Chromatography (TLC).[2]
3. Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (eluent: e.g., hexanes/ethyl acetate mixture) to isolate the Michael adduct.
4. Analysis:
-
Determine the yield of the purified product.
-
The diastereomeric ratio can be determined from the crude reaction mixture using ¹H NMR spectroscopy.[2]
-
Determine the enantiomeric excess (ee) of each diastereomer by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[2]
Mechanism of Action: The Role of the Pyrrolidine Scaffold
Pyrrolidine-based organocatalysts typically operate through an enamine or iminium ion mechanism.[5] The secondary amine of the pyrrolidine ring reacts with a carbonyl substrate (like an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chiral environment of the catalyst then directs the enamine to attack the electrophile (e.g., a nitroolefin) from a specific face, thereby controlling the stereochemical outcome of the newly formed C-C bond.[4][5] The thiol group in pyrrolidine-3-thiol could potentially play a secondary role, perhaps through hydrogen bonding or by modifying the electronic properties of the catalyst, although this is less documented than the primary enamine mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [cris.unibo.it]
- 4. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Pyrrolidines
The pyrrolidine ring is a cornerstone of many biologically active natural products and pharmaceuticals, making the development of efficient and stereoselective synthetic routes to its substituted derivatives a critical focus in chemical research. This guide provides a comparative overview of prominent synthetic strategies for constructing substituted pyrrolidines, offering insights for researchers, scientists, and professionals in drug development. We present a validation of these routes through a detailed comparison of their performance, supported by experimental data and protocols.
Comparison of Synthetic Routes
The selection of an appropriate synthetic route to a target substituted pyrrolidine depends on several factors, including the desired substitution pattern, stereochemical outcome, substrate availability, and scalability. Below is a summary of key performance indicators for several widely employed methods.
| Synthetic Route | Key Features | Typical Yields | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |
| 1,3-Dipolar Cycloaddition | High convergence and stereocontrol; versatile for polysubstitution. | 60-96% | >20:1 | up to 97% |
| Asymmetric Aza-Michael Addition | Excellent for chiral pyrrolidines; often part of a cascade reaction. | 72-99% | up to >99:1 | >99% |
| Paal-Knorr Synthesis (Reductive Amination) | Classical and straightforward for N-substituted pyrrolidines. | 68-97% | Not applicable | Not applicable |
| Transition Metal-Catalyzed C-H Amination | Direct functionalization of C-H bonds; high atom economy. | up to 99% | Not specified | Not applicable |
Key Synthetic Methodologies and Experimental Protocols
Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
This method is a powerful tool for the stereocontrolled synthesis of highly functionalized pyrrolidines. It involves the reaction of an azomethine ylide, often generated in situ, with a dipolarophile. The use of chiral catalysts enables excellent enantiocontrol.
Workflow for Asymmetric 1,3-Dipolar Cycloaddition:
Caption: In situ generation of an azomethine ylide and subsequent [3+2] cycloaddition.
Representative Experimental Protocol: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [1]
To a flame-dried Schlenk tube under an argon atmosphere, CuPF6(CH3CN)4 (5 mol%) and (S)-BINAP (5 mol%) are added. Anhydrous toluene is then introduced, and the mixture is stirred at room temperature for 30 minutes. The imino ester (1.0 equiv.) and the fluorinated styrene (1.2 equiv.) are added, followed by the addition of KOtBu (20 mol%). The reaction mixture is stirred at 80 °C for 48 hours. After completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired fluorinated pyrrolidine. For a specific example, the reaction of an imino ester with 4-Cl-gem-difluorostyrene yielded the product in 60% yield, with a diastereomeric ratio of >20:1 and 60% enantiomeric excess.[1]
Organocatalytic Asymmetric Aza-Michael Addition
This strategy is highly effective for the synthesis of chiral pyrrolidines and often serves as the initial step in a cascade reaction sequence. The use of bifunctional organocatalysts, such as squaramides, can activate both the nucleophile and the electrophile, leading to high stereoselectivity.
Logical Flow of Cascade Aza-Michael/Michael Addition:
Caption: Cascade reaction involving aza-Michael addition followed by intramolecular cyclization.
Representative Experimental Protocol: Squaramide-Catalyzed Asymmetric Cascade Aza-Michael/Michael Addition
To a solution of the tosylaminomethyl enone or enoate (0.1 mmol) and the nitroalkene (0.12 mmol) in a suitable solvent such as toluene or chloroform (1.0 mL) at room temperature, the chiral squaramide organocatalyst (10 mol%) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired highly functionalized chiral pyrrolidine. This protocol can provide yields up to 99%, with diastereoselectivities up to 91:9 and enantioselectivities greater than 99%.[2]
Paal-Knorr Synthesis of N-Substituted Pyrrolidines
The Paal-Knorr synthesis is a classic and highly effective method for preparing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4] By modifying the reaction conditions to include a reduction step, this method can be adapted for the synthesis of N-substituted pyrrolidines.
Reaction Pathway for Paal-Knorr Pyrrolidine Synthesis:
Caption: Formation of an N-substituted pyrrole followed by reduction to the pyrrolidine.
Representative Experimental Protocol: Paal-Knorr Synthesis of N-Substituted Pyrroles [5]
In a typical procedure, the 1,4-dicarbonyl compound (e.g., acetonylacetone, 1.0 equiv.) and a primary amine (1.0 equiv.) are mixed with a catalytic amount of an acid catalyst (e.g., CATAPAL 200 alumina) under solvent-free conditions. The mixture is heated (e.g., at 60 °C) for a specified time (e.g., 45 minutes). The resulting N-substituted pyrrole can be isolated and purified, with reported yields ranging from 68-97%.[5] For the synthesis of the corresponding pyrrolidine, the isolated pyrrole is then subjected to a reduction step, such as catalytic hydrogenation using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere.
Transition Metal-Catalyzed Intramolecular C-H Amination
This modern approach allows for the direct conversion of C-H bonds into C-N bonds, offering a highly atom-economical route to pyrrolidines. Copper-catalyzed systems have been shown to be particularly effective for this transformation.
Experimental Workflow for Cu-Catalyzed C-H Amination:
Caption: A general workflow for copper-catalyzed intramolecular C-H amination.
Representative Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination
A mixture of the N-fluoride amide (1.0 equiv.) and the copper precatalyst, such as [TpiPr2Cu(NCMe)] (5 mol%), in a suitable solvent like 1,2-dichloroethane is heated under an inert atmosphere. The reaction progress is monitored by techniques such as NMR or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel. For the cyclization of a specific N-fluoride amide, this method can lead to the corresponding pyrrolidine in up to 99% yield.[6]
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
(R)-Pyrrolidine-3-thiol: A Comparative Benchmark in Organocatalysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (R)-Pyrrolidine-3-thiol against other prominent organocatalysts in the context of asymmetric synthesis. This report focuses on the Michael addition of aldehydes to nitroolefins, a key carbon-carbon bond-forming reaction, to benchmark the performance of these catalysts.
Performance Comparison
The following table summarizes the performance of the selected organocatalysts in the asymmetric Michael addition of propanal to trans-β-nitrostyrene. It is important to note that reaction conditions may vary between studies, which can influence the results.
| Organocatalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| This compound | Data not available in the searched literature for this specific reaction | - | - | - | - | - | - |
| Diarylprolinol Silyl Ether | 10 | Hexane | 0 | 5 | 95 | 95:5 | >99 (syn) |
| L-Proline | 20 | CH2Cl2 | Room Temp. | 12 | 96 | 93:7 | 92 (syn) |
| Bifunctional Thiourea | 10 | Toluene | Room Temp. | 24 | 98 | 99:1 | 95 (syn) |
Note: The absence of data for this compound in this specific, widely-benchmarked reaction within the searched literature suggests a potential gap in current research or a focus of this catalyst on different types of transformations.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are the generalized protocols for the Michael addition reaction catalyzed by the organocatalysts discussed.
General Procedure for Diarylprolinol Silyl Ether Catalyzed Michael Addition
To a solution of trans-β-nitrostyrene (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol) in hexane (1.0 mL) at 0 °C, propanal (10.0 mmol) is added. The reaction mixture is stirred at this temperature for 5 hours. Upon completion, the reaction is quenched with a 1N HCl solution, and the organic materials are extracted. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to yield the desired product.
General Procedure for L-Proline Catalyzed Michael Addition
trans-β-nitrostyrene (0.3 mmol) and L-Proline (0.06 mmol) are added to dichloromethane (0.1 M). Propanal (5 equivalents) is then added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC. After approximately 12 hours, the reaction mixture is worked up by washing with water, drying over anhydrous magnesium sulfate, and concentrating the solution. The final product is purified by silica gel column chromatography.
General Procedure for Bifunctional Thiourea Catalyzed Michael Addition
In a vial, the bifunctional thiourea catalyst (0.02 mmol) is dissolved in toluene (0.5 mL). trans-β-nitrostyrene (0.2 mmol) is then added, followed by propanal (0.4 mmol). The reaction is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to give the Michael adduct.
Mechanistic Insights and Visualizations
The catalytic cycles of these organocatalysts, while all facilitating the same overall transformation, proceed through distinct mechanisms. These mechanisms are visualized below using the DOT language.
Asymmetric Michael Addition: General Workflow
A Comparative Guide to the Kinetic Analysis of Pyrrolidine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been revolutionized by the use of pyrrolidine-based catalysts, with proline and its derivatives being cornerstone examples. Understanding the kinetic behavior of these catalysts is paramount for reaction optimization, mechanism elucidation, and the rational design of more efficient catalytic systems. This guide provides a comparative analysis of the kinetics of reactions mediated by common pyrrolidine-based catalysts, supported by experimental data and detailed protocols for kinetic analysis.
Performance Comparison of Pyrrolidine-Based Catalysts
The efficacy of pyrrolidine-based catalysts can vary significantly depending on their structural attributes and the specific reaction being catalyzed. While proline is a versatile and cost-effective catalyst, derivatives such as diphenylprolinol silyl ethers often exhibit superior reactivity and stereoselectivity.[1]
Below is a summary of comparative performance data for the asymmetric Michael addition reaction, a benchmark transformation in organocatalysis.
| Catalyst | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Proline | 24 | 25 | - | 20 |
| (S)-2-(Triphenylsilyloxymethyl)pyrrolidine | 1 | 95 | 95:5 | 99 |
| (S)-2-(Triethylsilyloxymethyl)pyrrolidine | 1 | 91 | 94:6 | >99 |
| (S)-2-(tert-Butyldimethylsilyloxymethyl)pyrrolidine | 1 | 82 | 94:6 | 99 |
Data sourced from a study on the Michael reaction of aldehydes and nitroalkenes.[1]
As the table illustrates, the O-silylated diphenylprolinol derivatives demonstrate a dramatic increase in both reaction rate and stereoselectivity compared to proline for the Michael addition.[1] This enhancement is often attributed to the increased steric bulk and modified electronic properties of the catalyst, which influence the transition state geometry.
Mechanistic Insights from Kinetic Analysis
Kinetic studies are instrumental in deciphering the reaction mechanisms of pyrrolidine-catalyzed transformations. A powerful technique in this regard is Reaction Progress Kinetic Analysis (RPKA) .[2][3] Unlike traditional kinetic methods that rely on initial rates, RPKA utilizes the entire reaction profile, providing a more comprehensive understanding of the catalytic cycle under synthetically relevant conditions.[2]
Key mechanistic findings from kinetic analyses of proline-catalyzed reactions include:
-
Enamine Formation is Not Always Rate-Determining: Kinetic studies of the proline-mediated intermolecular aldol reaction have shown that the rate depends on the concentrations of both the ketone and the aldehyde. This suggests that the formation of the enamine intermediate is not the sole rate-determining step.[4]
-
Product Inhibition: In some cases, the product of the reaction can act as an inhibitor, slowing down the catalytic cycle. RPKA is particularly well-suited to identify and quantify such effects.
-
Catalyst Activation and Deactivation: The catalytic activity may change over the course of the reaction due to catalyst activation or deactivation pathways. "Same excess" experiments in RPKA can effectively probe these phenomena.[2]
-
Reversibility of Reactions: Kinetic analysis has been crucial in demonstrating the reversibility of certain organocatalytic reactions, such as the proline-catalyzed aldol reaction.[5] This has significant implications for understanding and controlling the stereochemical outcome.[5]
Experimental Protocols
Accurate kinetic analysis relies on robust experimental procedures. In-situ monitoring techniques are highly recommended to obtain high-quality data.
General Protocol for In-Situ NMR Monitoring of a Pyrrolidine-Catalyzed Reaction
This protocol is adapted from established methods for monitoring reaction kinetics by NMR spectroscopy.[6][7]
Materials and Equipment:
-
NMR spectrometer with temperature control
-
NMR tubes with screw caps
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
Reactants, catalyst, and deuterated solvent
Procedure:
-
Sample Preparation:
-
In a vial, accurately weigh the limiting reactant, the catalyst (e.g., 10-20 mol%), and the internal standard.
-
Add the appropriate volume of deuterated solvent to achieve the desired concentration.
-
Dissolve the solids completely.
-
-
Initiation of the Reaction:
-
Add the excess reactant to the vial to initiate the reaction.
-
Quickly mix the solution and transfer an aliquot to an NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the pre-thermostated NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial that the time for each acquisition is short relative to the overall reaction time.
-
The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to ensure quantitative integration of the signals of interest.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
Calculate the concentration of the reactants and products at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Protocol for Reaction Progress Kinetic Analysis (RPKA)
This protocol provides a general framework for conducting RPKA experiments.[2]
a) "Different Excess" Experiments (Determining Reaction Orders):
-
Conduct a series of reactions where the initial concentration of one reactant is varied while keeping the initial concentrations of the other reactants and the catalyst constant.
-
Monitor the reaction progress for each experiment (e.g., using in-situ NMR or IR).
-
Plot the reaction rate versus the concentration of the varied reactant to determine the reaction order with respect to that component.
b) "Same Excess" Experiments (Probing Catalyst Behavior):
-
Define an "excess" parameter, which is the difference in concentration between two reactants (e.g., [Aldehyde]₀ - [Ketone]₀).
-
Perform two or more experiments with different initial concentrations of the reactants but with the same value for the "excess" parameter.
-
Plot the reaction rate versus the concentration of the limiting reactant for each experiment.
-
If the plots from the "same excess" experiments overlay, it suggests that the catalyst is stable and not subject to significant product inhibition or deactivation. Deviations from this overlay indicate changes in the catalyst's state during the reaction.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism for a proline-catalyzed aldol reaction and the kinetic analysis workflow.
Caption: Workflow for Reaction Progress Kinetic Analysis (RPKA).
References
- 1. Organocatalytic kinetic resolution via intramolecular aldol reactions: Enantioselective synthesis of both enantiomers of chiral cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. KIT - IKFT - Departments - Kinetics and reactive flows - In-Situ Reaction Measurement Technique [ikft.kit.edu]
Spectroscopic Comparison: (R)-Pyrrolidine-3-thiol and its Oxidative Dimerization Product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of (R)-Pyrrolidine-3-thiol and its common reaction product, the corresponding disulfide formed through oxidation. The data presented herein is representative of the expected spectroscopic characteristics of these compounds, based on the analysis of their functional groups. This guide is intended to serve as a reference for the identification and characterization of these and similar molecules in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its disulfide derivative.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H1 (NH) | 1.5 - 2.5 | br s |
| H2α, H5α | 2.8 - 3.2 | m | |
| H2β, H5β | 2.6 - 3.0 | m | |
| H3 | 3.3 - 3.7 | m | |
| H4α, H4β | 1.8 - 2.2 | m | |
| SH | 1.3 - 1.6 | t | |
| (R,R)-di(pyrrolidin-3-yl) disulfide | H1 (NH) | 1.6 - 2.6 | br s |
| H2α, H5α | 2.9 - 3.3 | m | |
| H2β, H5β | 2.7 - 3.1 | m | |
| H3 | 3.5 - 3.9 | m | |
| H4α, H4β | 1.9 - 2.3 | m |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C2 | 45 - 50 |
| C3 | 35 - 40 | |
| C4 | 30 - 35 | |
| C5 | 45 - 50 | |
| (R,R)-di(pyrrolidin-3-yl) disulfide | C2 | 46 - 51 |
| C3 | 45 - 50 | |
| C4 | 31 - 36 | |
| C5 | 46 - 51 |
Table 3: FT-IR Spectral Data (Predicted)
| Compound | Functional Group | Absorption Range (cm⁻¹) | Intensity |
| This compound | N-H stretch | 3300 - 3500 | Medium, broad |
| C-H stretch (alkane) | 2850 - 2960 | Strong | |
| S-H stretch | 2550 - 2600 | Weak | |
| N-H bend | 1590 - 1650 | Medium | |
| (R,R)-di(pyrrolidin-3-yl) disulfide | N-H stretch | 3300 - 3500 | Medium, broad |
| C-H stretch (alkane) | 2850 - 2960 | Strong | |
| S-S stretch | 400 - 500 | Weak | |
| N-H bend | 1590 - 1650 | Medium |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ESI+ | 104.05 | 71 (loss of SH), 56 (pyrrolidine ring fragment) |
| (R,R)-di(pyrrolidin-3-yl) disulfide | ESI+ | 205.08 | 103 (cleavage of S-S bond), 71, 56 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer equipped with a DTGS or MCT detector.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the prepared sample in the sample holder.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
The solvent should be compatible with the chosen ionization technique.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjust for a stable spray.
-
Drying Gas Flow and Temperature: Optimize to ensure desolvation without sample degradation.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum.
-
For fragmentation analysis (MS/MS), select the parent ion of interest ([M+H]⁺) and apply collision-induced dissociation (CID) to generate fragment ions.
-
Visualizations
Reaction Pathway and Spectroscopic Analysis Workflow
The following diagrams illustrate the oxidative dimerization of this compound and the general workflow for its spectroscopic analysis.
Caption: Oxidative dimerization of this compound.
Safety Operating Guide
Proper Disposal Procedures for (R)-Pyrrolidine-3-thiol
(R)-Pyrrolidine-3-thiol , a specialty chemical used in research and development, requires careful handling and disposal due to its chemical properties. As a thiol, it is likely to have a strong, unpleasant odor and potential toxicity. The pyrrolidine ring, a cyclic secondary amine, also contributes to its chemical reactivity. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, must be worn at all times. An emergency eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through chemical inactivation by oxidation, followed by disposal as hazardous waste. This procedure converts the volatile and odorous thiol into a less hazardous, non-volatile sulfonic acid.
Experimental Protocol: Oxidation of this compound
-
Preparation of Oxidation Solution: In a fume hood, prepare a solution of sodium hypochlorite (laundry bleach) or calcium hypochlorite. A 5-10% excess of the oxidizing agent should be used. Commercial laundry bleach is typically a 5.25% sodium hypochlorite solution.[1]
-
Reaction Setup: Place the waste containing this compound in a suitable container, such as a three-necked flask equipped with a stirrer and a dropping funnel.
-
Oxidation: Slowly add the hypochlorite solution to the stirred thiol waste. The reaction is exothermic, and the addition should be controlled to manage the temperature rise.[1] The thiol is oxidized to the corresponding sulfonic acid.
-
Reaction Completion and Quenching: Continue stirring the mixture for at least two hours to ensure the complete oxidation of the thiol. After this period, check for the absence of the characteristic thiol odor.
-
Neutralization: Test the pH of the resulting solution and neutralize it if necessary.
-
Waste Collection: The treated solution, now containing the sulfonic acid derivative, should be collected in a designated hazardous waste container. Clearly label the container with its contents.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour the treated or untreated waste down the drain.[2][3]
Disposal of Contaminated Materials
-
Glassware: All glassware that has come into contact with this compound should be decontaminated by rinsing with a bleach solution and then washed thoroughly.
-
Solid Waste: Contaminated disposable items such as gloves, paper towels, and pipette tips should be collected in a sealed plastic bag, placed in a designated solid hazardous waste container, and disposed of through the EHS office.
Quantitative Data for Disposal
| Parameter | Value/Instruction | Source |
| Oxidizing Agent | Commercial sodium hypochlorite (5.25%) or calcium hypochlorite (65%) | [1] |
| Reagent Ratio | 25% excess of hypochlorite solution per 0.1 mol of thiol | [1] |
| Reaction Time | Minimum 2 hours of stirring | |
| Final pH | Neutral (adjust as necessary) |
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
It is critical to consult your institution's specific safety and disposal guidelines, as regulations may vary. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date information on handling and disposal. If an SDS for the specific enantiomer is unavailable, consult the SDS for the racemic mixture or the opposite enantiomer, keeping in mind that toxicological properties may differ.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
